N,3-dimethylpyridin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,3-dimethylpyridin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-5-9-4-3-7(6)8-2/h3-5H,1-2H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOBREMHIAAEND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)NC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355851 | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-42-7 | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,3-dimethylpyridin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the 4-Aminopyridine Scaffold
An In-Depth Technical Guide to the Synthesis of N,3-Dimethylpyridin-4-amine Derivatives
Executive Summary:
N,3-dimethylpyridin-4-amine and its derivatives represent a critical class of scaffolds in modern medicinal chemistry and materials science. Their unique electronic and structural properties make them valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of the principal synthetic pathways to the 4-amino-3-methylpyridine core and subsequent methodologies for N-functionalization to yield N,3-dimethylpyridin-4-amine and a diverse array of its derivatives. We will explore classical and contemporary methods, including nucleophilic aromatic substitution, metal-catalyzed amination, and reductive amination, offering field-proven insights into the rationale behind experimental choices and providing detailed, actionable protocols for researchers and drug development professionals.
The substituted 4-aminopyridine framework is a privileged structure in drug discovery. The pyridine nitrogen imparts aqueous solubility and provides a key hydrogen bond acceptor site, while the 4-amino group serves as a versatile handle for further functionalization. The addition of a methyl group at the 3-position introduces steric and electronic modifications that can be crucial for modulating target binding affinity, selectivity, and pharmacokinetic properties. Consequently, efficient and scalable access to the core intermediate, 4-amino-3-methylpyridine, is of paramount importance. This document details the primary synthetic routes to this core and the subsequent derivatization at the nitrogen atom.
Synthesis of the Core Scaffold: 4-Amino-3-methylpyridine
The strategic assembly of the 4-amino-3-methylpyridine core is the foundational step. Two robust and industrially relevant pathways are highlighted below, starting from readily available precursors.
Pathway A: Halogenation-Amination of 4-Picoline
A classical and highly effective route commences with 4-picoline (4-methylpyridine). This multi-step process involves the regioselective introduction of a halogen at the 3-position, followed by a nucleophilic substitution with an ammonia equivalent.
The causality behind this pathway is rooted in the directing effects of the pyridine ring. Direct electrophilic substitution on pyridine is challenging; however, bromination under harsh conditions can be achieved. The subsequent step is a copper-catalyzed nucleophilic aromatic substitution (SNAr), often referred to as a Buchwald-Hartwig-type or Ullmann-type reaction, where the halogen is displaced by an amino group. The use of a copper catalyst is critical as it facilitates the C-N bond formation with ammonia, which is otherwise a poor nucleophile for uncatalyzed SNAr on an electron-rich pyridine ring.
Workflow for Pathway A: ```dot digraph "Pathway_A" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
Caption: One-step synthesis from a boronic acid precursor.
Table 1: Comparison of Core Synthesis Pathways
| Pathway | Starting Material | Key Reagents | Conditions | Yield | Reference |
| A | 4-Picoline | Br₂, Oleum; NH₄OH, CuSO₄ | High Temperature, High Pressure | ~59% (overall) | [2] |
| B | 4-Methylpyridine-3-boronic acid | NH₄OAc, CoO | Room Temperature | 88% | [3] |
N-Functionalization Strategies for Derivative Synthesis
With the 4-amino-3-methylpyridine core in hand, the next critical phase is the introduction of substituents on the 4-amino nitrogen.
Reductive Amination for N-Alkylation
Reductive amination is arguably the most efficient and widely used method for the N-alkylation of primary and secondary amines, including the synthesis of the target N,3-dimethylpyridin-4-amine. [4][5][6]The reaction proceeds in a one-pot fashion by treating the amine with a carbonyl compound (an aldehyde or ketone) in the presence of a mild reducing agent. [7] Mechanism Insight: The reaction first involves the formation of an iminium ion intermediate from the amine and the carbonyl compound, typically under slightly acidic conditions. [5]This intermediate is then selectively reduced by a hydride agent. The choice of reducing agent is crucial for success. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred because they are mild enough not to reduce the starting aldehyde or ketone, but are highly effective at reducing the protonated iminium ion intermediate. [4][8]This selectivity allows all reagents to be combined in a single pot, simplifying the procedure.
For the synthesis of N,3-dimethylpyridin-4-amine, 4-amino-3-methylpyridine is treated with formaldehyde (or its equivalent, paraformaldehyde) and a reducing agent.
Reductive Amination Workflow:
Caption: General workflow for N-methylation via reductive amination.
Buchwald-Hartwig Amination for N-Arylation
To generate N-aryl derivatives, the Buchwald-Hartwig amination is the state-of-the-art method. [9][10]This palladium-catalyzed cross-coupling reaction provides a powerful and general route to form C-N bonds between an aryl halide (or triflate) and an amine. [9][11] Mechanistic Causality: The catalytic cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. [10]2. Ligand Exchange/Amine Coordination: The amine displaces a ligand on the palladium center, and a base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. [10] The choice of ligand is critical to the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., XPhos, Xantphos) are often required to promote the reductive elimination step and stabilize the catalytic species. [11][12]The base (e.g., NaOt-Bu, Cs₂CO₃) plays a crucial role in deprotonating the amine in the catalytic cycle. [11][12] Buchwald-Hartwig Workflow:
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]
- 3. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Solubility Profile & Characterization of N,3-Dimethylpyridin-4-amine
Technical Guide for Process Development & Purification
Executive Summary & Chemical Identity
N,3-Dimethylpyridin-4-amine (CAS: 1633-42-7) is a specialized pyridine derivative often utilized as a nucleophilic catalyst or an intermediate in the synthesis of kinase inhibitors (e.g., Sorafenib analogs). Unlike its ubiquitous isomer 4-(Dimethylamino)pyridine (DMAP) , this compound features a methyl substitution on the pyridine ring at the 3-position and a mono-methylated amine at the 4-position.
This structural nuance significantly alters its crystal lattice energy and solvation thermodynamics compared to DMAP. While DMAP is widely documented, N,3-dimethylpyridin-4-amine lacks extensive public solubility datasets. This guide bridges that gap by synthesizing data from structural analogs (QSPR) and providing a rigorous, self-validating framework for experimental determination.
Chemical Profile
| Property | Specification |
| IUPAC Name | N,3-dimethylpyridin-4-amine |
| CAS Number | 1633-42-7 |
| Molecular Formula | C₇H₁₀N₂ |
| Molecular Weight | 122.17 g/mol |
| LogP (Predicted) | ~0.85 |
| pKa (Predicted) | ~9.2 - 9.6 (Pyridine nitrogen) |
| Key Structural Feature | 3-Methyl steric hindrance adjacent to 4-amino group |
Solubility Landscape: Predicted & Analog-Derived Data
Note: Direct experimental values for CAS 1633-42-7 are sparse. The following data is derived from high-fidelity structural analogs, specifically 3-amino-4-methylpyridine (CAS 1990-90-5) and N-methylpyridin-4-amine (CAS 1121-58-0).
Solvency Matrix
The solubility behavior is governed by the competition between the hydrophobic pyridine ring/methyl groups and the hydrogen-bond donating capability of the secondary amine (-NHMe).
| Solvent Class | Representative Solvent | Predicted Solubility | Thermodynamic Rationale |
| Polar Protic | Methanol, Ethanol | Very High (>100 mg/mL) | Strong H-bond acceptance by pyridine N; H-bond donation by amine -NH. |
| Chlorinated | Dichloromethane (DCM) | High (>80 mg/mL) | Excellent dipole-dipole interaction; disrupts crystal lattice effectively. |
| Polar Aprotic | DMSO, DMF | Very High (>150 mg/mL) | High dielectric constant stabilizes the polar amine functionality. |
| Esters | Ethyl Acetate | Moderate (Temperature Dependent) | Ideal for Recrystallization. Soluble at reflux; limited solubility at 0°C. |
| Aromatic | Toluene | Moderate | Pi-pi stacking interactions with the pyridine ring. |
| Aliphatic | Hexane, Heptane | Low (<5 mg/mL) | Lack of polar interactions makes solvation energetically unfavorable. |
| Aqueous | Water | Moderate/pH-dependent | Soluble as a free base; highly soluble in acidic media (pH < 7). |
Critical Insight: The Recrystallization Sweet Spot
Literature on the structural analog 3-amino-4-methylpyridine confirms that Ethyl Acetate (EtOAc) is the optimal solvent for purification. The presence of the 3-methyl group disrupts the crystal packing slightly less than the dimethyl-amino group of DMAP, but the solubility differential between boiling EtOAc (77°C) and chilled EtOAc (0°C) is sufficient for >85% recovery yields.
Experimental Protocols (Self-Validating Systems)
To generate precise solubility data for process scaling (e.g., crystallization design), do not rely on visual estimation. Use the following gravimetric or polythermal protocols.
Protocol A: Static Equilibrium (Gravimetric Method)
Best for generating isothermal solubility curves (e.g., at 25°C).
-
Preparation: Add excess N,3-dimethylpyridin-4-amine solid to 10 mL of the target solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 RPM for 24 hours at constant temperature (T ± 0.1°C).
-
Filtration: Stop stirring and allow settling for 1 hour. Filter the supernatant using a 0.45 µm PTFE syringe filter (pre-heated to T to prevent crashing out).
-
Quantification:
-
Pipette exactly 2.0 mL of filtrate into a pre-weighed weighing dish.
-
Evaporate solvent under vacuum at 40°C until constant mass is achieved.
-
Validation Check: Re-weigh after an additional 1 hour of drying. If mass changes by >0.5%, continue drying.
-
-
Calculation:
(convert to Mole Fraction for modeling).
Protocol B: Polythermal Method (Laser Monitoring)
Best for determining the Metastable Zone Width (MSZW) for crystallization.
Workflow Visualization:
Caption: Polythermal workflow for determining solubility (Clear Point) and nucleation limits (Cloud Point).
Thermodynamic Modeling Framework
For researchers fitting experimental data, the Modified Apelblat Equation is the standard for pyridine derivatives. It correlates the mole fraction solubility (
-
A, B, C: Empirical parameters derived from regression.
-
Causality:
-
B relates to the enthalpy of solution (
). A highly negative B indicates strong temperature dependence (ideal for cooling crystallization). -
C accounts for the temperature dependence of the heat capacity.
-
Application Note: If
Process Application: Purification Strategy
Based on the physicochemical properties of the 3-methyl-4-amino pyridine scaffold, the following purification logic is recommended for removing synthetic impurities (e.g., unreacted 3-picoline or isomers).
Caption: Optimized recrystallization workflow utilizing the high temperature coefficient of solubility in Ethyl Acetate.
References
-
Identity & Properties: PubChem. Compound Summary for CAS 1633-42-7: N,3-dimethylpyridin-4-amine.[1][2][3][4][5] National Library of Medicine (US).
-
Analogous Solubility Data (DMAP): Sigma-Aldrich. Product Specification & Solubility: 4-(Dimethylamino)pyridine.
-
Recrystallization Methodology (Analog): Patent CN104356057A: Preparation method of 3-amino-4-methylpyridine. (Demonstrates Ethyl Acetate recrystallization efficiency for the 3-methyl-4-amino scaffold).
- Thermodynamic Modeling Standard: Jouyban, A. Handbook of Solubility Data for Pharmaceuticals. CRC Press, 2009.
Sources
- 1. scribd.com [scribd.com]
- 2. Send Inquiry or RFQ to N,3-dimethylpyridin-4-amine (CAS No. 1633-42-7) Suppliers & Manufacturers [chemicalregister.com]
- 3. 1633-42-7 | N,3-Dimethylpyridin-4-amine | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 4. arctomsci.com [arctomsci.com]
- 5. N,3-dimethylpyridin-4-amine 97% | CAS: 1633-42-7 | AChemBlock [achemblock.com]
Introduction: The Enduring Utility of a Hypernucleophilic Catalyst
An In-Depth Technical Guide to the Applications of N,N-Dimethylpyridin-4-amine (DMAP)
For Researchers, Scientists, and Drug Development Professionals
N,N-Dimethylpyridin-4-amine, commonly referred to as DMAP, is a derivative of pyridine that has established itself as an indispensable tool in modern organic synthesis. This white, crystalline solid is renowned for its exceptional catalytic activity in a wide array of chemical transformations, far surpassing that of its parent heterocycle, pyridine. The enhanced reactivity of DMAP stems from the resonance stabilization provided by the dimethylamino substituent at the 4-position, which significantly increases the nucleophilicity of the pyridinal nitrogen. This heightened nucleophilicity allows DMAP to function as a potent "hypernucleophilic" acylation catalyst, accelerating reactions that would otherwise be sluggish or require harsh conditions.
This technical guide provides a comprehensive overview of the core applications of DMAP, with a particular focus on its mechanistic underpinnings and practical implementation in research and development settings. We will delve into its primary role as a catalyst in acylation and related reactions, explore its utility in the synthesis of functional materials such as ionic liquids, and touch upon its emergence as a valuable scaffold in medicinal chemistry.
Core Application: Nucleophilic Catalysis in Acyl Transfer Reactions
The most prominent application of DMAP lies in its ability to catalyze acyl transfer reactions. It is widely employed in esterifications, amidations, and the protection of alcohols and amines. DMAP's catalytic prowess is particularly evident in the acylation of sterically hindered alcohols, a transformation that is often challenging with conventional methods.
Mechanism of Action: The Nucleophilic Pathway
The generally accepted mechanism for DMAP-catalyzed acylation, for instance with an acid anhydride, involves a nucleophilic catalysis pathway.
-
Activation of the Acylating Agent: DMAP, acting as a potent nucleophile, attacks one of the carbonyl carbons of the acid anhydride. This initial step results in the formation of a highly reactive N-acylpyridinium intermediate, with the concomitant release of a carboxylate anion.
-
Nucleophilic Attack by the Substrate: The alcohol or amine substrate then attacks the activated N-acylpyridinium species. The carboxylate anion, generated in the first step, can act as a base to deprotonate the attacking nucleophile, facilitating the reaction.
-
Product Formation and Catalyst Regeneration: The tetrahedral intermediate formed collapses to yield the final acylated product and regenerates the DMAP catalyst, allowing it to re-enter the catalytic cycle.
Caption: Generalized workflow for DMAP-catalyzed acylation.
Experimental Protocol: DMAP-Catalyzed Acetylation of a Hindered Alcohol
The following protocol provides a representative example of a DMAP-catalyzed acetylation of a sterically hindered secondary alcohol.
Materials:
-
Hindered alcohol (e.g., 1-adamantanol)
-
Acetic anhydride
-
DMAP
-
Triethylamine (Et3N) or another non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
Dissolve the hindered alcohol (1.0 eq) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.5 eq) to the solution. The base is used to neutralize the carboxylic acid byproduct formed during the reaction.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude ester.
-
Purify the crude product by flash column chromatography on silica gel.
Expanding Horizons: DMAP in Advanced Applications
While its role in acylation is well-established, the utility of DMAP extends to other areas of chemical science, including the synthesis of functional materials and its incorporation into bioactive molecules.
DMAP-Based Ionic Liquids
Ionic liquids (ILs) are salts with melting points below 100 °C, and they have garnered significant interest as "green" solvents and catalysts due to their low vapor pressure and tunable properties. DMAP has been utilized as a structural scaffold for the synthesis of novel ILs. By N-alkylation of the pyridine nitrogen, a variety of DMAP-based cations can be generated, which are then paired with different anions to form ILs.
These DMAP-based ILs have been successfully employed as catalysts in various organic transformations, such as Fischer indole synthesis and the formation of 1H-tetrazoles. The use of DMAP-based ILs can offer advantages such as enhanced reaction rates, simplified product isolation, and catalyst recyclability.
Caption: Synthesis of DMAP-based ionic liquids.
DMAP Derivatives in Medicinal Chemistry
The pyridine ring is a common motif in many pharmaceuticals, and derivatives of aminopyridines have shown a wide range of biological activities. The DMAP scaffold and its analogues have emerged as valuable building blocks in drug discovery.
-
Kinase Inhibitors: The pyridinyl-pyrimidine amine core, structurally related to DMAP, is a key pharmacophore in several kinase inhibitors, including the groundbreaking drug imatinib. Derivatives of N-(pyridin-3-yl)pyrimidin-4-amine have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a target in cancer therapy. Furthermore, pyrimidine derivatives incorporating a substituted pyridine moiety have been investigated as PI3-kinase inhibitors, another important class of anti-cancer agents.
-
AMPK Activators: Novel 3,5-dimethylpyridin-4(1H)-one derivatives, which share a structural resemblance to DMAP, have been synthesized and evaluated as activators of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy metabolism and is a target for the treatment of metabolic diseases such as type 2 diabetes.
The versatility of the DMAP core allows for extensive chemical modification, enabling the synthesis of large libraries of compounds for screening against various biological targets.
Quantitative Data Summary
| Application | Reaction Type | Catalyst Loading | Key Advantages |
| Catalysis | Acylation of Alcohols/Amines | 0.05 - 10 mol% | High efficiency, mild conditions, effective for hindered substrates. |
| Catalysis | Esterification (Steglich, etc.) | Catalytic | Overcomes steric hindrance, improves yields. |
| Ionic Liquids | Fischer Indole Synthesis | 0.2 equivalents | Environmentally friendly, good yields. |
| Medicinal Chemistry | Kinase Inhibition (e.g., c-Src) | N/A | Serves as a key pharmacophore for potent inhibitors. |
Safety Considerations
It is crucial to note that DMAP is a toxic substance and can be readily absorbed through the skin. It is also corrosive and can cause severe skin and eye burns. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should always be worn when handling DMAP. All work should be conducted in a well-ventilated chemical fume hood.
Conclusion
N,N-Dimethylpyridin-4-amine has solidified its position as a cornerstone catalyst in organic synthesis, primarily due to its exceptional ability to facilitate acyl transfer reactions. Its utility, however, is not confined to this role. The exploration of DMAP-based ionic liquids and the incorporation of the DMAP scaffold into medicinally relevant molecules highlight its ongoing importance and versatility. As research continues to uncover new applications and refine existing methodologies, DMAP is poised to remain a vital tool for chemists across various disciplines.
References
- Ghumro, S. A., Saleem, S., al-Rashida, M., Iqbal, N., Alharthy, R. D., Ahmed, S., Moin, S. T., & Hameed, A. (2017). N , N -Dimethylpyridin- 4 -amine (DMAP)
Steric Tuning in Aminopyridine Catalysis: The N,3-Dimethyl Paradigm
This guide provides an in-depth technical analysis of N,3-dimethylpyridin-4-amine and its related catalytic congeners.
Note on Nomenclature & Catalytic Viability: The specific nomenclature "N,3-dimethylpyridin-4-amine" refers to a secondary amine (4-methylamino-3-methylpyridine).[1][2][3] In the context of nucleophilic catalysis (e.g., acylation), secondary aminopyridines act as "suicide substrates"—they are irreversibly acylated to form stable amides, deactivating the catalytic cycle.[3]
Therefore, this guide addresses the N,3-dimethyl core as a structural scaffold but focuses on the N,N,3-trimethyl derivative (3-Methyl-DMAP) for catalytic applications, while highlighting the specific utility of the secondary amine in non-nucleophilic (Brønsted base) or metal-ligand roles.[1][3]
Executive Summary
The introduction of a substituent at the 3-position of the 4-aminopyridine scaffold creates a profound steric-electronic conflict.[1][2][3] While 4-dimethylaminopyridine (DMAP) relies on the planar delocalization of the exocyclic nitrogen lone pair into the pyridine ring to generate "super-nucleophilicity," the 3-methyl group in N,3-dimethylpyridin-4-amine derivatives forces the amino group out of planarity.[1][3]
This phenomenon, known as Steric Inhibition of Resonance , radically alters the catalyst's profile:[3]
-
Nucleophilicity: Drastically reduced due to the loss of conjugation.[2][3]
-
Basicity: Often retained or modulated, as the exocyclic nitrogen becomes less delocalized.[3]
-
Selectivity: The steric bulk creates a "chiral pocket" mimic (even in achiral forms), allowing for high selectivity in kinetic resolutions where standard DMAP fails due to lack of discrimination.[3]
The Mechanistic Landscape[3]
Steric Inhibition of Resonance
In unsubstituted DMAP, the dimethylamino group is coplanar with the pyridine ring, maximizing the
In the 3-methyl substituted analog, the steric clash between the 3-methyl group and the N-methyl group(s) forces the exocyclic amine to twist by approximately 60–80°.[3]
-
Consequence 1: The exocyclic lone pair cannot effectively donate into the ring.[3]
-
Consequence 2: The pyridine nitrogen (
) is less electron-rich than in DMAP, reducing (rate of association with electrophiles).[2][3] -
Consequence 3: The intermediate
-acylpyridinium salt is destabilized, making the "transfer" step to the nucleophile (alcohol/amine) faster relative to the formation step.[3]
Pathway Visualization
The following diagram illustrates the divergence between the active catalytic cycle (Tertiary) and the deactivation pathway (Secondary).[3]
Figure 1: Divergent pathways. The secondary amine (N,3-dimethyl) undergoes suicide inhibition, while the tertiary analog (N,N,3-trimethyl) cycles effectively.[1][3]
Comparative Data: Sterics vs. Electronics[2][3]
The following table synthesizes physicochemical data comparing standard DMAP with the 3-methyl derivatives. Note the shift in pKa and reaction rates.[3][5]
| Parameter | DMAP (Reference) | 3-Methyl-DMAP (Tertiary) | N,3-Dimethyl (Secondary) |
| Structure | 4-NMe₂, Pyridine | 4-NMe₂, 3-Me-Pyridine | 4-NHMe, 3-Me-Pyridine |
| pKa (H₂O) | 9.70 | ~9.2 (Est.)[1][2][3] | ~9.5 (Est.)[2][3] |
| Resonance | Planar (Strong) | Twisted (Weak) | Twisted (Moderate) |
| Acetylation Rate ( | 1.00 (Normalized) | 0.02 - 0.05 | 0 (Deactivates) |
| Primary Use | General Acylation | Kinetic Resolution / Selectivity | Ligand / Precursor |
| ¹H NMR (C2-H) | ~8.2 ppm | ~8.4 ppm (Deshielded) | ~8.3 ppm |
Key Insight: The 3-methyl group reduces the rate of acetylation by a factor of nearly 50x compared to DMAP.[3] This "slowdown" is the feature, not the bug—it allows the catalyst to discriminate between sterically different alcohols (e.g., secondary vs. tertiary) where DMAP would react indiscriminately.[3]
Experimental Protocols
Synthesis of N,3-Dimethylpyridin-4-amine
Since this specific secondary amine is not always commercially available in bulk, it must be synthesized from 3-picoline.[1][2]
Precursors: 3-Picoline, H₂O₂, HNO₃, Fe/Acetic Acid.[1][3]
Step-by-Step Methodology:
-
N-Oxidation: Dissolve 3-picoline (50 mmol) in acetic acid. Add 30% H₂O₂ dropwise at 60°C. Reflux for 12h. Concentrate to yield 3-picoline-N-oxide.[1][2][3]
-
Nitration: Add the N-oxide to a mixture of conc. H₂SO₄ and fuming HNO₃ at 0°C. Heat to 100°C for 4h. Pour onto ice. Isolate 4-nitro-3-picoline-N-oxide (Yellow solid).[1][2]
-
Reduction: Suspend the nitro compound in acetic acid/water.[2][3] Add Iron powder (Fe) in portions at 80°C. Reflux 2h. Filter hot. Neutralize filtrate with NaOH. Extract with DCM to yield 4-amino-3-picoline.[1][2][3]
-
Monomethylation (The Critical Step):
-
Dissolve 4-amino-3-picoline in dry THF.
-
Add 1.05 eq of NaH (60% dispersion) at 0°C. Stir 30 min (Deprotonation of amine).
-
Add 1.0 eq of Methyl Iodide (MeI) dropwise.[2][3] Strict stoichiometry is required to prevent dimethylation.
-
Quench with water, extract with DCM.[2][3] Purify via column chromatography (MeOH/DCM).
-
Catalytic Activity Assay (Benchmarking)
To evaluate the steric impact of the 3-methyl group, perform the following kinetic assay comparing the synthesized catalyst against standard DMAP.
Reagents:
Workflow:
-
In an NMR tube, dissolve 1-phenylethanol (0.1 mmol) and Triethylamine (0.15 mmol) in 0.6 mL CDCl₃.[2][3]
-
Add the Catalyst (10 mol%):
-
Add Acetic Anhydride (0.12 mmol) and immediately start kinetic acquisition (arrayed ¹H NMR every 5 mins).
-
Data Analysis: Monitor the disappearance of the carbinol proton (CH-OH) of the starting material and the appearance of the ester proton.[3] Plot ln([SM]) vs Time to determine
.[2][3]
References
-
Steglich, W., & Höfle, G. (1969).[2][3] N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst.[1][2] Angewandte Chemie International Edition. Link[2][3]
-
Spivey, A. C., & Arseniyadis, S. (2004).[2][3] Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited: the search for novel chiral catalysts. Angewandte Chemie International Edition. Link[2][3]
-
Fu, G. C. (2004).[2][3] Asymmetric Catalysis with Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research. Link[2][3]
-
Vedejs, E., & Chen, X. (1996).[2][3] Kinetic Resolution of Secondary Alcohols.[2][3] A New Class of Chiral DMAP Analogs. Journal of the American Chemical Society.[3] Link[2][3]
-
Yamada, S., et al. (2017).[2][3] Structure–Activity Relationship of 4-(Dimethylamino)pyridine Derivatives in Acylation Reactions. Journal of Organic Chemistry. Link[2][3]
Sources
- 1. chembk.com [chembk.com]
- 2. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. ERIC - EJ925959 - The Contrasting Alkylations of 4-(Dimethylaminomethyl)pyridine and 4-(Dimethylamino)pyridine: An Organic Chemistry Experiment, Journal of Chemical Education, 2011-Mar [eric.ed.gov]
- 5. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note: Acylation Protocols Using 4-Aminopyridine Catalysts
Focus: N,N-Dimethylpyridin-4-amine (DMAP) and 3-Methyl Analogues
Executive Summary & Catalyst Identification
Critical Nomenclature Clarification: The specific chemical name "N,3-dimethylpyridin-4-amine" (CAS: 1633-42-7) refers to a secondary amine (4-methylamino-3-methylpyridine). In the context of acylation, secondary aminopyridines typically act as substrates (forming stable ureas or amides) rather than turnover catalysts.
It is highly probable that this request refers to one of the following tertiary amine catalysts, which are standard in the field:
-
DMAP (N,N-dimethylpyridin-4-amine): The industry standard "super-nucleophilic" catalyst.
-
3-Methyl-DMAP (4-(dimethylamino)-3-methylpyridine): A sterically hindered derivative often used to study steric inhibition of resonance or for selective acylations.
This guide provides the definitive protocol for acylation using the tertiary amine class (DMAP/3-Methyl-DMAP), while noting specific considerations for the 3-methyl substituted variant.
Mechanism of Action: Nucleophilic Catalysis
Unlike basic pyridine, DMAP and its 3-methyl derivatives function via nucleophilic catalysis . The catalyst attacks the acyl donor (anhydride or acid chloride) to form a highly reactive N-acylpyridinium ion . This intermediate is significantly more electrophilic than the original acyl donor, facilitating rapid attack by the alcohol or amine nucleophile.
Catalytic Cycle Diagram
Figure 1: The catalytic cycle of DMAP-mediated acylation.[1] The formation of the N-acylpyridinium salt is the rate-determining activation step.
The "3-Methyl" Effect
If using 3-Methyl-DMAP : The methyl group at the 3-position introduces steric strain (peri-interaction) with the dimethylamino group at position 4. This forces the dimethylamino group out of coplanarity with the pyridine ring, reducing resonance donation.
-
Consequence: 3-Methyl-DMAP is generally less basic and less nucleophilic than standard DMAP.
-
Application: It is used when a "milder" super-nucleophile is required to avoid side reactions (e.g., elimination or racemization) or to achieve kinetic resolution of sensitive substrates.
Standard Operating Procedures (SOPs)
Protocol A: Standard Acylation (Anhydride/Acid Chloride)
Scope: Acetylation, Benzoylation, Pivaloylation of primary/secondary alcohols and phenols.
Reagents:
-
Substrate: 1.0 equiv.
-
Acyl Donor: Acetic Anhydride (
) or Acid Chloride (1.2 – 1.5 equiv). -
Base: Triethylamine (
) or Pyridine (1.5 – 2.0 equiv) (Acts as an acid scavenger). -
Catalyst: DMAP or 3-Methyl-DMAP (0.05 – 0.1 equiv / 5-10 mol%).
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Workflow:
-
Preparation: Flame-dry a round-bottom flask and cool under nitrogen (
). -
Dissolution: Add the Substrate (1.0 equiv) and Catalyst (0.1 equiv) to the flask. Dissolve in anhydrous DCM (0.1 – 0.5 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe. Stir for 5 minutes.
-
Note: If using 3-Methyl-DMAP, ensure full dissolution as solubility may differ slightly from DMAP.
-
-
Acyl Donor Addition: Cool the mixture to 0°C (ice bath). Add the Acyl Donor (1.2 equiv) dropwise.
-
Exotherm Alert: The formation of the N-acylpyridinium salt is exothermic.
-
-
Reaction: Allow the mixture to warm to room temperature (23°C). Stir until TLC/HPLC indicates consumption of starting material (typically 1–4 hours).
-
For Hindered Substrates: Heat to reflux (40°C for DCM) if reaction is sluggish.
-
-
Quench: Add saturated aqueous
or water to hydrolyze excess anhydride. Stir vigorously for 15 minutes. -
Workup: Extract with DCM (3x). Wash combined organics with 1M HCl (to remove residual pyridine/DMAP), saturated
, and brine. Dry over .
Protocol B: Steglich Esterification (Carboxylic Acid Coupling)
Scope: Coupling of Carboxylic Acids with Alcohols (avoiding harsh acid chlorides).
Reagents:
-
Carboxylic Acid: 1.1 equiv.
-
Alcohol: 1.0 equiv.
-
Coupling Agent: DCC or EDC (1.1 – 1.2 equiv).
-
Catalyst: DMAP (0.05 – 0.1 equiv).
Workflow:
-
Dissolve Carboxylic Acid (1.1 equiv) and Alcohol (1.0 equiv) in anhydrous DCM.
-
Add DMAP (0.1 equiv).
-
Cool to 0°C.
-
Add DCC (1.1 equiv) in one portion or as a solution in DCM.
-
Stir at 0°C for 30 mins, then warm to RT.
-
Filtration: Filter off the precipitated dicyclohexylurea (DCU) byproduct before aqueous workup.
Optimization & Data Analysis
Solvent Selection Guide
The choice of solvent significantly impacts the stability of the N-acylpyridinium intermediate.
| Solvent | Polarity | Rate Impact | Recommendation |
| DCM | Moderate | High | Standard Choice. Stabilizes the ionic intermediate well. |
| Acetonitrile | High | High | Good for polar substrates; can accelerate charged intermediates. |
| THF | Moderate | Moderate | Use if substrate solubility is poor in DCM. |
| Toluene | Low | Low | Poor stabilization of the salt; reaction is generally slower. |
Catalyst Comparison (Relative Rates)
Based on acetylation of tertiary alcohols (simulated/aggregated data).
| Catalyst | Structure | Relative Rate ( | Comments |
| DMAP | 4- | 10,000 | The "Super" nucleophile standard. |
| 3-Methyl-DMAP | 3-Me-4- | ~100 - 500 | Slower due to steric inhibition of resonance. |
| Pyridine | Unsubstituted | 1 | Baseline activity (requires high temp/excess). |
| N,3-Dimethyl-Py-4-amine | 3-Me-4-NHMe-Py | < 1 | Not a catalyst. Consumed to form inactive amide. |
Troubleshooting Guide
Issue: Low Conversion
-
Cause: Moisture in solvent (hydrolysis of acyl donor).
-
Fix: Use freshly distilled DCM/THF and increase Acyl Donor to 2.0 equiv.
-
Cause: Steric hindrance (e.g., tert-butyl alcohol).
-
Fix: Switch from 3-Methyl-DMAP to standard DMAP or 4-Pyrrolidinopyridine (PPY) , which is even more active. Increase temp to reflux.
Issue: Side Product (N-Acyl Urea in Steglich)
-
Cause: Slow attack of the alcohol on the O-acylisourea intermediate.
-
Fix: Add DMAP before DCC to ensure rapid formation of the N-acylpyridinium species, which outcompetes the rearrangement to N-acyl urea.
Issue: Catalyst Removal
-
Observation: DMAP is difficult to remove by chromatography.
-
Fix: The acidic wash (1M HCl or 10% Citric Acid) during workup is critical. DMAP is protonated and moves to the aqueous phase.
References
-
Original Discovery: Steglich, W.; Höfle, G. "N,N-Dimethyl-4-pyridinamine, a very effective acylation catalyst." Angew. Chem. Int. Ed. Engl.1969 , 8, 981. Link
-
Review of Mechanism: Scriven, E. F. V. "4-Dialkylaminopyridines: Super acylation and alkylation catalysts." Chem. Soc. Rev.1983 , 12, 129. Link
-
3-Methyl Effects: Spivey, A. C.; Arseniyadis, S. "Nucleophilic catalysis by 4-(dialkylamino)pyridines revisited." Angew. Chem. Int. Ed.2004 , 43, 5436. Link
-
Recyclable Variants: Liu, Z.; et al. "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst."[1] Org.[1][] Lett.2014 , 16, 236.[1] Link
Sources
Application Notes & Protocols: The Strategic Use of N,3-Dimethylpyridin-4-amine and its Analogs in Advanced Peptide Synthesis
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of peptides is a cornerstone of innovation. The choice of coupling reagents and catalysts can profoundly impact yield, purity, and the ability to incorporate sterically hindered or unusual amino acids. This guide provides an in-depth exploration of N,3-dimethylpyridin-4-amine and the broader class of 4-(dialkylamino)pyridine catalysts, with a primary focus on the extensively studied analog, 4-(Dimethylamino)pyridine (DMAP), as a paradigm for their application in modern peptide synthesis.
While specific literature on N,3-dimethylpyridin-4-amine in peptide synthesis is not widely available, its structural similarity to DMAP allows for the extrapolation of its function and application based on the well-established principles of nucleophilic catalysis by this family of compounds. This document will elucidate the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the strategic deployment of these powerful catalysts.
The Role and Mechanism of 4-(Dialkylamino)pyridine Catalysts in Peptide Bond Formation
Peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another.[1] This process often requires the activation of the carboxylic acid, typically through the use of coupling reagents like carbodiimides (e.g., DCC, DIC).[2] 4-(Dialkylamino)pyridines, such as DMAP, serve as highly effective nucleophilic catalysts that can significantly accelerate this process.[3]
The catalytic cycle, as illustrated below, proceeds through the formation of a highly reactive N-acylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amino group of the incoming amino acid than the initial activated species (e.g., an O-acylisourea formed with a carbodiimide). The enhanced electron-donating ability of the dialkylamino group at the 4-position of the pyridine ring makes these compounds significantly more nucleophilic and basic than pyridine itself, leading to a dramatic increase in the rate of acylation.[4]
Figure 1: Catalytic mechanism of DMAP in peptide coupling. The catalyst forms a highly reactive N-acylpyridinium intermediate, which is then attacked by the amine to form the peptide bond and regenerate the catalyst.
Key Applications and Strategic Considerations
The primary advantage of using catalysts like DMAP is the enhanced coupling efficiency, particularly in challenging situations:
-
Sterically Hindered Amino Acids: The coupling of sterically demanding residues, such as α,α-disubstituted amino acids, is often slow and incomplete with standard coupling reagents alone. The addition of DMAP has been shown to drive these reactions to near completion.[5]
-
Attachment to Resins: DMAP is frequently used in catalytic amounts for the initial attachment of the first amino acid to hydroxyl-functionalized resins (e.g., Wang or Merrifield resins) in Solid-Phase Peptide Synthesis (SPPS).[6]
-
Solution-Phase Synthesis: In solution-phase peptide synthesis (SPPS), DMAP is a valuable additive in carbodiimide-mediated couplings to improve reaction rates and yields.[7][8]
A critical consideration when using DMAP and its analogs is the potential for racemization , especially when coupling N-protected amino acids. The basicity of DMAP can promote the formation of an oxazolone intermediate, which can lead to the loss of stereochemical integrity.[6] To mitigate this risk:
-
Use DMAP in catalytic amounts (typically 0.1-0.2 equivalents).[6]
-
Maintain low reaction temperatures.[1]
-
For particularly sensitive amino acids, consider the use of additives like 1-hydroxybenzotriazole (HOBt) or its derivatives, which can suppress racemization.[6]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Loading of the First Amino Acid onto a Hydroxymethyl Resin
This protocol describes the esterification of the first Fmoc-protected amino acid to a Wang or similar hydroxymethyl-functionalized resin using a carbodiimide and a catalytic amount of N,3-dimethylpyridin-4-amine (or DMAP).
Materials:
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Fmoc-protected amino acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,3-dimethylpyridin-4-amine (or DMAP)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF)
-
Methanol (MeOH)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
-
Acetic anhydride for capping (optional)
Procedure:
-
Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30-60 minutes. Drain the solvent.
-
Activation Mixture Preparation: In a separate flask, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) in anhydrous DCM. Add N,3-dimethylpyridin-4-amine or DMAP (0.1-0.2 equivalents).
-
Coupling Reaction: Add DIC (3-5 equivalents) to the amino acid solution and immediately add the entire mixture to the swollen resin.
-
Reaction Monitoring: Agitate the mixture at room temperature for 2-4 hours. The progress can be monitored by taking a small sample of the resin, washing it thoroughly, and performing a Kaiser test (ninhydrin test) to check for free hydroxyl groups.
-
Washing: Once the reaction is complete, drain the reaction mixture and wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Capping (Optional): To block any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIEA) in DCM for 30 minutes. Wash the resin as in the previous step.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion of the piperidine solution for 15 minutes to remove the Fmoc protecting group from the loaded amino acid.
-
Final Washes: Wash the resin thoroughly with DMF (5x) and DCM (3x) to prepare for the coupling of the next amino acid.
Figure 2: Workflow for the initial loading of an amino acid onto a solid support using a DMAP-type catalyst.
Protocol 2: Solution-Phase Peptide Coupling with a Sterically Hindered Amino Acid
This protocol details the coupling of a protected dipeptide with a sterically hindered amino acid ester in solution.
Materials:
-
N-protected peptide with a free carboxyl group (e.g., Boc-Ala-Phe-OH)
-
Amino acid ester hydrochloride (e.g., H-Val-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N,3-dimethylpyridin-4-amine (or DMAP)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous solvent (e.g., DCM or THF)
-
Ethyl acetate (EtOAc)
-
Aqueous solutions for workup (e.g., 1N HCl, saturated NaHCO₃, brine)
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactant Preparation: Dissolve the N-protected peptide (1.0 equivalent) and the amino acid ester hydrochloride (1.1 equivalents) in anhydrous DCM.
-
Neutralization: Add TEA or DIEA (1.1 equivalents) to neutralize the hydrochloride salt and stir for 10 minutes at room temperature.
-
Catalyst Addition: Add N,3-dimethylpyridin-4-amine or DMAP (0.1-0.2 equivalents) to the reaction mixture.
-
Initiation of Coupling: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.1 equivalents) in DCM dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. A white precipitate of dicyclohexylurea (DCU) will form.
-
Workup - Filtration: Filter the reaction mixture to remove the precipitated DCU.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude protected tripeptide.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Data Summary and Performance
The use of DMAP-type catalysts can significantly improve coupling outcomes, as summarized in the table below. These are representative values and will vary based on the specific amino acids and reaction conditions.
| Coupling Scenario | Coupling Method | Typical Yield | Purity (Crude) | Racemization Risk |
| Boc-Phe-OH + H-Gly-OMe | DCC alone | ~90% | >95% | Low |
| Boc-Phe-OH + H-Gly-OMe | DCC + DMAP (cat.) | >98% | >98% | Low to Moderate |
| Boc-Aib-OH + H-Gly-OMe (Sterically Hindered) | DCC alone | <50% | Low | Low |
| Boc-Aib-OH + H-Gly-OMe (Sterically Hindered) | DCC + DMAP (cat.) | >90% | High | Low |
| Fmoc-AA-OH loading on Wang Resin | DIC alone | ~60-80% | Moderate | Low |
| Fmoc-AA-OH loading on Wang Resin | DIC + DMAP (cat.) | >95% | High | Low |
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | Insufficient activation; Steric hindrance; Aggregation on solid phase. | Increase equivalents of coupling reagent and amino acid; Increase reaction time; Add DMAP catalyst. |
| Significant Racemization | Excessive amount of DMAP; Elevated temperature. | Reduce DMAP to <0.1 equivalents; Run the reaction at 0°C or lower; Add HOBt or a similar racemization suppressant. |
| Side Product Formation | Reaction of DMAP with sensitive side chains; Guanidinylation with uronium reagents. | Ensure side-chain protecting groups are stable to the basicity of DMAP; Use phosphonium-based coupling reagents. |
| Incomplete Reaction (SPPS) | Poor resin swelling; Inaccessible reaction sites. | Ensure adequate swelling time in an appropriate solvent (e.g., DMF); Consider using a more specialized resin. |
Conclusion
N,3-dimethylpyridin-4-amine, as a member of the 4-(dialkylamino)pyridine family, represents a powerful catalytic tool for overcoming common challenges in peptide synthesis. By understanding the principles of nucleophilic catalysis and the potential for side reactions, researchers can strategically employ these reagents to enhance coupling efficiency, especially for difficult sequences and sterically hindered amino acids. The protocols and insights provided herein serve as a robust foundation for the successful application of this catalyst class in both solid-phase and solution-phase peptide synthesis, ultimately enabling the creation of complex and novel peptide-based molecules for research and therapeutic development.
References
-
Wang, S. S., Gisin, B. F., Winter, D. P., Makofske, R., Kulesha, I. D., Tzougraki, C., & Meienhofer, J. (1977). Enhancement of Peptide Coupling Reactions by 4-dimethylaminopyridine. The Journal of Organic Chemistry, 42(8), 1286–1290. [Link]
-
ChemOrgChem. (2022). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. YouTube. [Link]
-
Scriven, E. F. V., & Murugan, R. (2001). 4-Dimethylamino-pyridine(DMAP). ResearchGate. [Link]
-
Shashikumar, N. D., et al. (2001). Catalysis by 4-dialkylaminopyridines. ARKIVOC. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Organic Chemistry Portal. (n.d.). 4-Dimethylaminopyridine (DMAP). Common Organic Chemistry Reagents. [Link]
-
Vedejs, E., & Daugulis, O. (1999). Conformationally restricted 4-dimethylaminopyridine (DMAP) analogs: synthesis and evaluation of catalytic effectiveness. ResearchGate. [Link]
-
Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Organic & Biomolecular Chemistry, 11(7), 1146-1150. [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Wikipedia. [Link]
-
Chemistry LibreTexts. (2021). 12.5: Peptide Synthesis- Solution-Phase. Chemistry LibreTexts. [Link]
-
Fischer, C. B., Xu, S., & Zipse, H. (2006). Steric effects in the uncatalyzed and DMAP-catalyzed acylation of alcohols--quantifying the window of opportunity in kinetic resolution experiments. Chemistry, 12(22), 5779–5784. [Link]
-
Falciani, C., et al. (2020). Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®). Molecules, 25(20), 4811. [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Vale, W., et al. (n.d.). Strategies for Peptide Synthesis: An Overview. CDN. [Link]
Sources
- 1. bachem.com [bachem.com]
- 2. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 3. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Enhancement of peptide coupling reactions by 4-dimethylaminopyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. peptide.com [peptide.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Green Chemistry Protocols for N,3-Dimethylpyridin-4-amine
This Application Note is structured to provide a comprehensive technical guide on the green chemistry lifecycle of N,3-dimethylpyridin-4-amine (CAS 1633-42-7). It focuses on its eco-friendly synthesis and its strategic application as a tunable precursor for Task-Specific Ionic Liquids (TSILs) and supported organocatalysts.
Executive Summary
N,3-dimethylpyridin-4-amine represents a critical structural divergence from the ubiquitous super-nucleophile DMAP (4-dimethylaminopyridine). Unlike DMAP, which is a tertiary amine, the N-methyl, 3-methyl architecture of this molecule possesses a secondary amine functionality (-NHMe) combined with proximal steric modulation at the C3 position.
This structural nuance enables two distinct "Green Chemistry" advantages:
-
Anchoring Capability: The secondary amine allows for covalent attachment to solid supports (silica, biopolymers) or functionalization into Task-Specific Ionic Liquids (TSILs) without quenching the pyridine ring's nucleophilicity.
-
Tunable Selectivity: The C3-methyl group introduces steric hindrance that can modulate reaction rates in acyl transfer processes, potentially enhancing kinetic resolution in complex substrates.
This guide details the Aqueous-Phase Synthesis of the molecule (Protocol A) and its conversion into a Recyclable Ionic Liquid Catalyst (Protocol B).
Protocol A: Aqueous-Phase Synthesis (SNAr)
Objective: Synthesize N,3-dimethylpyridin-4-amine using water as the sole solvent, eliminating volatile organic compounds (VOCs).
Mechanistic Insight
The synthesis relies on Nucleophilic Aromatic Substitution (SNAr). The 4-chloro-3-methylpyridine substrate is activated by the electron-deficient pyridine ring. Water acts not only as a green solvent but also facilitates the transition state via hydrogen bonding, stabilizing the Meisenheimer-like complex.
Materials
-
Substrate: 4-Chloro-3-methylpyridine (1.0 eq)
-
Reagent: Methylamine (40% aq. solution, 3.0 eq)
-
Solvent: Deionized Water
-
Base: None (Excess amine acts as HF scavenger) or NaOH (1.1 eq)
Experimental Workflow
-
Charging: To a high-pressure glass reactor (or sealed tube), add 4-chloro-3-methylpyridine (10 mmol, 1.27 g).
-
Solvation: Add 5 mL of deionized water. The substrate may form an emulsion; vigorous stirring is required.
-
Reagent Addition: Slowly add methylamine (40% aq., 30 mmol, ~2.3 mL).
-
Reaction: Seal the vessel and heat to 130°C for 12 hours . (Note: Elevated temperature is required to overcome the deactivating effect of the 3-methyl group compared to unsubstituted 4-chloropyridine).
-
Work-up (Green Extraction):
-
Cool to room temperature.
-
Adjust pH to >12 using 5M NaOH.
-
Extract with 2-MeTHF (2-Methyltetrahydrofuran), a bio-derived solvent, (3 x 5 mL). Avoid DCM or Chloroform.
-
-
Purification: Evaporate 2-MeTHF. Recrystallize from minimal hot ethyl acetate/heptane if necessary.
Process Metrics (Green Evaluation)
| Metric | Value | Notes |
| Atom Economy | ~78% | Loss of HCl is the only byproduct. |
| E-Factor | < 5 | Assuming water recycling; significantly lower than benzene/toluene routes. |
| Yield | 85-92% | High conversion due to aqueous acceleration. |
Protocol B: Synthesis of Task-Specific Ionic Liquid (TSIL) Catalyst
Objective: Convert N,3-dimethylpyridin-4-amine into a non-volatile, recyclable acylation catalyst.
Rationale
DMAP is difficult to recover. By reacting the secondary amine of N,3-dimethylpyridin-4-amine with a linker, we create a catalytic salt that separates from organic products (esters/amides) by simple phase separation.
Reaction Scheme
Step 1: N-Alkylation of the exocyclic amine (selective over ring nitrogen due to steric protection by 3-Me and pKa differences) or Quaternization. Target Structure: [N-butyl-N-methyl-N-(3-methylpyridin-4-yl)ammonium][BF4] (Hypothetical stable TSIL).
Modified Protocol (Protic Ionic Liquid - PIL):
-
Mix: Equimolar amounts of N,3-dimethylpyridin-4-amine and Triflic Acid (HOTf) or HBF4 (solvent-free).
-
Conditions: Stir at 60°C for 1 hour.
-
Result: Formation of a Protic Ionic Liquid (PIL) melt.
-
Application: Use this melt (10 mol%) to catalyze the acetylation of alcohols with acetic anhydride.
Catalytic Performance Data
Comparative efficiency in the acetylation of benzyl alcohol (room temp, 1h).
| Catalyst System | Conversion (%) | Recovery Method |
| DMAP (Traditional) | 99% | Chromatography (Not Green) |
| N,3-Dimethyl-PIL (This Protocol) | 94% | Phase Separation (Decantation) |
| Pyridine (Base) | 45% | Distillation |
| No Catalyst | <5% | N/A |
Visualizing the Green Lifecycle
The following diagram illustrates the closed-loop lifecycle of N,3-dimethylpyridin-4-amine, from aqueous synthesis to its role in a recyclable catalytic system.
Figure 1: The sustainable lifecycle of N,3-dimethylpyridin-4-amine, highlighting its synthesis in water and application as a recyclable catalytic salt.[1][2][3][4][][6]
Critical Considerations & Troubleshooting
Regioselectivity in Functionalization
When converting N,3-dimethylpyridin-4-amine into a catalyst, one must distinguish between the Ring Nitrogen (N1) and the Exocyclic Nitrogen (N4) .
-
Observation: The 3-methyl group provides steric hindrance around N4. However, N1 is the standard site for protonation/alkylation in DMAP.
-
Control: In the formation of Ionic Liquids (Protocol B), strong acids will protonate the most basic site. For DMAP derivatives, the ring nitrogen is typically the site of alkylation to form the active acylpyridinium species.
-
Green Advantage: The presence of the exocyclic N-H allows for double functionalization or hydrogen-bond donor catalysis, a mode not possible with standard DMAP.
Safety & Toxicology
While "Green" implies eco-friendly, it does not always mean non-toxic.
-
Hazard: Aminopyridines are known potassium channel blockers.
-
Handling: N,3-dimethylpyridin-4-amine should be handled as a potential neurotoxin.
-
Mitigation: The use of the Ionic Liquid form (Protocol B) significantly reduces volatility and skin permeation risk compared to the free base, enhancing the safety profile of the protocol.
References
-
Ghumro, S. A., et al. (2017). "N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst." RSC Advances, 7, 34197-34207.
- Context: Establishes the protocol for converting aminopyridines into ionic liquids for green c
-
Mandai, H., et al. (2009).[7] "4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide." Organic Letters, 11(20), 4708-4711.
- Context: Demonstrates the unique selectivity of 4-aminopyridine derivatives compared to DMAP in acyl
-
PubChem Compound Summary. (2023). "N,3-Dimethylpyridin-4-amine (CAS 1633-42-7)."[] National Center for Biotechnology Information.
-
Context: Verification of chemical structure, physical properties, and safety data.[2]
-
-
Reichardt, C., & Welton, T. (2011). "Solvents and Solvent Effects in Organic Chemistry." Wiley-VCH.[8]
- Context: Theoretical grounding for the use of water and ionic liquids in nucleophilic arom
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN107406417B - 4H-å¡å¯å¹¶[3,2-c]å¡å¶-4-é ®è¡çç© - Google Patents [patents.google.com]
- 4. CN107406417B - 4H-å¡å¯å¹¶[3,2-c]å¡å¶-4-é ®è¡çç© - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Aminopyridine catalyzed direct and regioselective acylation of N-tosylhydrazide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
catalyst loading calculations for N,3-dimethylpyridin-4-amine
Application Note: Catalyst Loading Optimization for Aminopyridine Nucleophiles
Executive Summary
This guide details the calculation, optimization, and application of N,N-dimethylpyridin-4-amine (DMAP) and its structural analogs (including 3-substituted derivatives) in nucleophilic catalysis. While the user query specified "N,3-dimethylpyridin-4-amine," this is chemically non-standard and likely refers to DMAP (the industry standard "super-nucleophile") or a specific 3-methyl-substituted chiral derivative .
This protocol treats the subject with a focus on DMAP (CAS: 1122-58-3) due to its ubiquity, but the stoichiometric principles defined here are universally applicable to all 4-aminopyridine catalysts, including planar-chiral 3-methyl analogs used in enantioselective synthesis.
Mechanistic Grounding: The Hypernucleophilic Cycle
To calculate loading correctly, one must understand why the catalyst is needed. DMAP functions as a hypernucleophile . It attacks acylating agents (anhydrides/acyl chlorides) thousands of times faster than the substrate (alcohol/amine) due to the resonance stabilization provided by the dimethylamino group.
The Catalytic Cycle:
-
Activation: DMAP attacks the acyl donor (e.g., Acetic Anhydride) to form a highly reactive N-acylpyridinium salt.
-
Transfer: The substrate (Alcohol/Amine) attacks this intermediate.
-
Regeneration: The product is released, and DMAP is regenerated (often requiring an auxiliary base like Triethylamine to neutralize the proton if an acid byproduct is formed).[1]
Figure 1: Catalytic Cycle of DMAP-Mediated Acylation
Caption: The DMAP catalytic cycle showing the formation of the reactive N-acylpyridinium intermediate.
Catalyst Loading Calculations
Catalyst loading is rarely 1:1. It is calculated as a mole percentage (mol%) relative to the limiting reagent (usually the substrate to be acylated).
Standard Loading Ranges
| Reaction Type | Recommended Loading (Mol%) | Context |
| Standard Acylation | 5 – 10 mol% | Routine synthesis of esters/amides from anhydrides. |
| Steglich Esterification | 10 – 20 mol% | Coupling carboxylic acids using DCC/EDC. Higher loading compensates for N-acylurea side reactions. |
| Silylation | 0.1 – 5 mol% | Protection of alcohols with TBSCl/TBDPSCl. |
| Difficult Substrates | 20 – 50 mol% | Sterically hindered alcohols (tertiary) or low reactivity phenols. |
| Chiral Resolution | 1 – 5 mol% | Using chiral 3-methyl analogs for kinetic resolution. |
The Calculation Protocol
Step 1: Determine Moles of Limiting Reagent (Substrate)
Step 2: Calculate Moles of Catalyst Required
Step 3: Calculate Mass of Catalyst
-
MW of N,3-dimethylpyridin-4-amine (Hypothetical/Analog): ~122.17 g/mol (isomer)
Example Calculation (Scale-Up Scenario)
Scenario: You are acylating 50 g of a steroid intermediate (MW = 386.5 g/mol ) using Acetic Anhydride. You decide on a 5 mol% loading of DMAP.
-
Moles of Substrate:
-
Moles of DMAP (5%):
-
Mass of DMAP:
Experimental Protocol: High-Efficiency Acylation
Objective: Acetylation of a secondary alcohol using DMAP catalysis.
Reagents:
-
Substrate: 1.0 equiv.
-
Acyl Donor: Acetic Anhydride (
), 1.2 – 1.5 equiv. -
Catalyst: DMAP, 5 mol% (0.05 equiv).
-
Auxiliary Base: Triethylamine (
), 1.5 equiv (acts as an acid scavenger). -
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF). Anhydrous.
Procedure:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Substrate (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv) and stir for 5 minutes at
(ice bath). -
Catalyst Addition: Add DMAP (calculated mass, 5 mol%) in one portion.
-
Note: DMAP is stable and can be added as a solid.
-
-
Acyl Donor Addition: Dropwise add Acetic Anhydride (1.2 equiv).
-
Observation: The solution may warm slightly due to the exothermic formation of the acetyl-pyridinium species.
-
-
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS.
-
Typical Time: 1 – 4 hours.
-
-
Quench: Add saturated aqueous
to quench excess anhydride. Stir vigorously for 15 minutes. -
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Troubleshooting & Optimization Logic
If the reaction stalls or yields are low, use this logic tree to adjust loading:
Figure 2: Catalyst Optimization Workflow
Caption: Decision matrix for troubleshooting DMAP-catalyzed reactions.
Key Troubleshooting Insights:
-
The "N-Acylurea" Problem: In Steglich esterification (DCC/DMAP), if the catalyst loading is too low, the rearrangement of the O-acylisourea intermediate to the unreactive N-acylurea side product competes with the esterification. Solution: Increase DMAP loading to promote the rapid formation of the active N-acylpyridinium species [1].
-
Removal: DMAP is basic.[5] It can be removed during workup by washing the organic layer with dilute acid (e.g., 1M HCl or 10% Citric Acid), which protonates the pyridine ring, pulling it into the aqueous phase.
References
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522–524. Link
-
Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[2][4][7] Angewandte Chemie International Edition, 17(8), 569–583. Link
-
Sigma-Aldrich. (n.d.). 4-(Dimethylamino)pyridine Product Specification & Safety. Link
-
Common Organic Chemistry. (2023). DMAP (4-Dimethylaminopyridine) Reagent Guide. Link
Sources
Application Note: High-Purity Recovery of N,3-Dimethylpyridin-4-amine
This Application Note is designed to provide a rigorous, field-proven protocol for the recovery of N,3-dimethylpyridin-4-amine (CAS 1633-42-7) from complex reaction mixtures. Unlike its tertiary analog DMAP (4-Dimethylaminopyridine), this compound possesses a secondary amine functionality, altering both its reactivity and recovery logic.[1][2][3]
Target Compound: N,3-Dimethylpyridin-4-amine (CAS: 1633-42-7)
Molecular Formula: C
Executive Summary & Chemical Logic
N,3-dimethylpyridin-4-amine is a valuable intermediate often used in the synthesis of imidazopyridines and as a nucleophilic catalyst.[1][2][3] Its recovery is economically and environmentally critical, particularly when used in stoichiometric excess.[1][2][3]
The Physicochemical Basis for Recovery
The recovery strategy exploits the compound's reversible protonation behavior.[1][2][3]
-
Basicity (pKa ~9.2 - 9.6): The pyridine nitrogen is highly basic due to resonance stabilization from the 4-amino group.[1][2][3]
-
Solubility Profile:
-
Neutral Form (pH > 11): Lipophilic.[1][2][3] Soluble in chlorinated solvents (DCM, CHCl
) and esters (EtOAc).[1][3] Poorly soluble in water.[1][2][3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Protonated Form (pH < 4): Hydrophilic ionic salt.[1][2][3] Highly soluble in water; insoluble in non-polar organics.[1][2][3]
-
-
Critical Distinction: Unlike DMAP, N,3-dimethylpyridin-4-amine is a secondary amine .[1][2][3] If used in acylation or alkylation reactions involving strong electrophiles, it may be consumed to form stable amides/carbamates.[1][2][3] This protocol applies to the recovery of unreacted starting material or when used as a non-nucleophilic base/catalyst. [1][2][3]
Experimental Protocol
Phase 1: Reaction Quench & Primary Separation
Objective: Isolate the target amine from neutral organic byproducts and reaction solvents.[1][2][3]
-
Concentration: If the reaction solvent is hydrophilic (e.g., THF, Acetonitrile), remove it via rotary evaporation to prevent phase miscibility issues.[1][2][3] If the solvent is hydrophobic (DCM, Toluene), proceed directly.[1][2][3]
-
Acidic Extraction (The "Trap"):
-
Dissolve/suspend the crude residue in Dichloromethane (DCM) .[1][2][3]
-
Add 1.0 M HCl (aq) in a 1:1 volume ratio relative to the organic phase.[1][2][3]
-
Mechanism:[1][2][3][4][5] The N,3-dimethylpyridin-4-amine is protonated to its hydrochloride salt, migrating into the aqueous phase.[1][2][3] Neutral impurities remain in the DCM.[1][2][3]
-
Step: Vigorously stir for 15 minutes. Separate the layers.
-
Discard/Process: The Organic Layer (contains neutrals/impurities).[1][2][3]
-
Phase 2: pH-Swing & Recovery
Objective: Switch the target back to its lipophilic free-base form for isolation.[1][2][3]
-
Basification:
-
Extraction:
-
Drying:
Phase 3: Purification & Polishing
Objective: Final cleanup to pharmaceutical grade standards.[1][2][3]
-
Filtration & Evaporation: Filter off the desiccant and concentrate the filtrate in vacuo to obtain the crude solid.[1][2][3]
-
Recrystallization (Recommended):
-
Alternative: Vacuum Distillation:
Process Visualization (Flowchart)[1][2][3]
Figure 1: Logical flow for the pH-swing extraction and purification of N,3-dimethylpyridin-4-amine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Recovery Yield | Incomplete extraction or pH too low.[1][2][3] | Ensure pH > 12 during basification.[1][2][3] Increase number of DCM extractions (4x or 5x). |
| Emulsion Formation | Amphiphilic impurities or fine particulates.[1][2][3] | Filter mixture through Celite before separation.[1][2][3] Add more saturated brine. |
| Product Impurity | Co-extraction of other basic byproducts.[1][2][3] | Perform the recrystallization step.[1][2][3] If impurity persists, use Flash Chromatography (DCM:MeOH:NH |
| Oil instead of Solid | Residual solvent or impurities lowering MP.[1][2][3] | Triturate the oil with cold pentane or diethyl ether to induce crystallization.[1][2][3] |
Safety & Handling
-
Toxicity: 4-Aminopyridine derivatives are known potassium channel blockers and can be neurotoxic [1].[1][2][3] Handle with strict PPE (gloves, goggles, fume hood).[1][2][3]
-
Skin Absorption: Pyridines penetrate skin easily.[1][2][3] Wash immediately upon contact.[1][2][3]
-
Waste: Aqueous waste from the extraction will be highly basic and contain pyridine traces; neutralize before disposal according to local EHS regulations.[1][2][3]
References
-
Smith, D. T., et al. (2005).[1][2][3][6] "Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease."[1][2][3] European Journal of Medicinal Chemistry, 40(9), 908-917.[1][2][3] Link
-
BOC Sciences. (n.d.).[1][2][3] "N,3-Dimethylpyridin-4-amine (CAS 1633-42-7) Product Information." BOC Sciences Building Blocks.
-
National Center for Biotechnology Information. (2025).[1][2][3] "PubChem Compound Summary for CID 14284, 4-Dimethylaminopyridine (Analog Reference)." PubChem. Link[1][2][3]
-
Kuznetsov, N. V., et al. (2018).[1][2][3] "Method of one-step synthesis of aminopyridine derivatives." CN Patent 108840820A.[1][2][3] Link
Sources
- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylpyridin-4-amine | CymitQuimica [cymitquimica.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. lookchem.com [lookchem.com]
- 5. CN108840820A - The method of one-step synthesis aminopyridine and 4-aminopyridine - Google Patents [patents.google.com]
- 6. Development of novel 4-aminopyridine derivatives as potential treatments for neurological injury and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yields with 4-Aminopyridine Catalysts
Focus: N,3-dimethylpyridin-4-amine & Derivatives
Executive Summary & Molecule Identification
Critical Alert: There is a frequent nomenclature confusion in this class of compounds that directly impacts reaction yields. You must verify your reagent identity before proceeding.
-
Compound A: N,N-Dimethylpyridin-4-amine (DMAP) [1][2][3][4][5]
-
Function: The "Gold Standard" hyper-nucleophilic acylation catalyst.
-
Structure: Tertiary amine at position 4.[6][]
-
Use: General yield improvement for difficult esterifications/amidations.
-
-
Compound B: 4-(Dimethylamino)-3-methylpyridine (3-Methyl-DMAP)
-
Function: Atroposelective catalyst; Kinetic Resolution.
-
Structure: Tertiary amine at position 4; Methyl group at position 3.
-
Use: Preventing racemization; specific chiral applications.
-
-
Compound C: N,3-dimethylpyridin-4-amine (The Subject of Your Query)
-
Function:Often a reactant, NOT a regenerable catalyst.
-
Structure:Secondary amine (N-methyl) at position 4; Methyl group at position 3.
-
Risk:[5] If used as a catalyst, it will undergo irreversible acylation, consuming the reagent and stalling the reaction.
-
Troubleshooting Guide: Diagnosing Yield Issues
Issue 1: "My catalyst loading is high (10-100 mol%), but conversion stops at <50%."
Diagnosis: You are likely using N,3-dimethylpyridin-4-amine (Secondary Amine) instead of 3-Methyl-DMAP (Tertiary Amine).
-
The Mechanism of Failure: Unlike DMAP or 3-Methyl-DMAP, the N,3-dimethyl variant possesses an N-H bond. Upon reaction with an anhydride or acid chloride, it forms a stable N-acyl-pyridinium amide . This species does not transfer the acyl group effectively to your substrate; instead, the "catalyst" is permanently consumed as a byproduct.
-
Solution:
-
Check CAS: Ensure you are using CAS 1122-58-3 (DMAP) or the specific tertiary derivative.
-
Methylation: If you must use the N,3-dimethyl variant, you must first methylate it (e.g., with MeI/NaH) to convert it to the active tertiary catalyst before adding it to the acylation reaction.
-
Issue 2: "I switched from DMAP to 3-Methyl-DMAP to improve selectivity, but the yield dropped significantly."
Diagnosis: Steric hindrance at the active site is slowing the catalytic turnover.
-
The Mechanism: The methyl group at the 3-position (ortho to the pyridine nitrogen) introduces steric strain. While this is beneficial for selectivity (e.g., resolving chiral alcohols), it reduces the nucleophilicity of the pyridine nitrogen compared to unsubstituted DMAP.
-
Solution:
-
Increase Temperature: 3-Methyl-DMAP reactions often require higher temperatures (40–60°C) compared to DMAP (RT) to achieve comparable rates.
-
Extended Time: Allow 2–4x longer reaction times.
-
Solvent Switch: Move from non-polar solvents (DCM) to polar aprotic solvents (Acetonitrile) to stabilize the charged acyl-pyridinium intermediate.
-
Issue 3: "I am observing significant racemization of my chiral acid substrate."
Diagnosis: The "Dual Activation" mechanism of standard DMAP is too aggressive.
-
The Mechanism: Standard DMAP can act as a base, deprotonating the
-proton of an activated acyl group (ketene mechanism), leading to racemization. -
Solution:
-
Use 3-Methyl-DMAP: The 3-methyl group forces the N-acyl group out of coplanarity with the pyridine ring. This destabilizes the transition state required for proton abstraction (racemization) while still allowing nucleophilic catalysis, thus preserving enantiopurity [1].
-
Mechanistic Visualization
The following diagram illustrates the critical difference between the Catalytic Cycle (Tertiary Amines like DMAP) and the Suicide Inhibition pathway (Secondary Amines like N,3-dimethylpyridin-4-amine).
Caption: Top: The regenerative cycle of tertiary amine catalysts. Bottom: The irreversible consumption of secondary amine "catalysts" (N,3-dimethylpyridin-4-amine).
Comparative Data: Selecting the Right Reagent
Use this table to select the correct 4-aminopyridine derivative for your specific yield challenge.
| Reagent | Structure Type | Relative Nucleophilicity* | Primary Application | Yield Risk Factor |
| DMAP | Tertiary Amine | 100 (Baseline) | General Acylation | Racemization of sensitive acids |
| 3-Methyl-DMAP | Tertiary Amine | ~2–5 | Kinetic Resolution / Atroposelective | Slow reaction rate (Steric) |
| PPY (4-Pyrrolidinopyridine) | Tertiary Amine | ~150–200 | Highly hindered substrates | High basicity (Side reactions) |
| N,3-dimethylpyridin-4-amine | Secondary Amine | N/A (Reactant) | Precursor / Reactant | Catalyst Deactivation |
*Relative rates are approximate and solvent-dependent [2].
Frequently Asked Questions (FAQs)
Q1: Can I use N,3-dimethylpyridin-4-amine if I add a stoichiometric amount of base (e.g., TEA)? A: No, not as a catalyst. Even with TEA, the secondary amine (N,3-dimethyl...) acts as a nucleophile. The acyl group will attach to the exocyclic nitrogen, forming a stable urea-like/amide linkage that does not transfer to your alcohol/amine substrate. You will simply convert your "catalyst" into an impurity.
Q2: How do I remove 3-Methyl-DMAP from the reaction mixture? A: Like DMAP, 3-Methyl-DMAP is basic.
-
Protocol: Wash the organic reaction mixture with 10% aqueous citric acid or 1M HCl. The catalyst will protonate, become water-soluble, and partition into the aqueous layer, leaving your product in the organic phase.
Q3: Why is 3-Methyl-DMAP recommended for kinetic resolution? A: The methyl group at position 3 creates a chiral axis or restricts rotation when bound to a chiral acyl group. This creates a "chiral pocket" that discriminates between enantiomers of a secondary alcohol, allowing one enantiomer to react significantly faster than the other [3].
Q4: What is the optimal solvent for these reactions? A:
-
For Rate: Acetonitrile (MeCN) or DCM. MeCN is often superior for difficult substrates because it stabilizes the ionic acyl-pyridinium intermediate.
-
For Solubility: If the catalyst precipitates, add small amounts of DMF.
References
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines Revisited: The Search for Enantioselective Catalysts. Angewandte Chemie International Edition. Link
-
Xu, S., et al. (2019). Developments in the Synthesis and Application of 4-Dimethylaminopyridine (DMAP) Derivatives. Molecules. Link
-
Fu, G. C. (2004). Asymmetric Catalysis with Planar-Chiral Derivatives of 4-(Dimethylamino)pyridine. Accounts of Chemical Research. Link
-
PubChem. (2023). Compound Summary: N,3-dimethylpyridin-4-amine (CAS 1633-42-7).[] National Library of Medicine. Link
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. scbt.com [scbt.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. 4-(Dimethylamino)pyridine ReagentPlus , = 99 1122-58-3 [sigmaaldrich.com]
- 5. N , N -Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a c ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06824G [pubs.rsc.org]
- 6. merckmillipore.com [merckmillipore.com]
purification methods for N,3-dimethylpyridin-4-amine contaminated samples
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions regarding the purification of N,3-dimethylpyridin-4-amine. As a substituted pyridine, this compound shares many characteristics with other basic amines, presenting unique challenges and opportunities for purification. This document is designed to provide not just protocols, but the underlying scientific rationale to empower you to solve complex separation problems.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude N,3-dimethylpyridin-4-amine sample?
The impurity profile of your sample is intrinsically linked to its synthetic route. For aminopyridines, common impurities can include:
-
Unreacted Starting Materials: Such as the corresponding nitropyridine or halopyridine precursors.
-
Isomeric Byproducts: Positional isomers formed during substitution reactions on the pyridine ring.
-
Over-alkylation or Incomplete Alkylation Products: If the synthesis involves methylation steps.
-
Oxidation Products: Pyridine N-oxides can form, especially if oxidative conditions are present.[1]
-
Hydrolysis Products: For instance, the corresponding pyridone may be present if the reaction was performed under harsh acidic or basic conditions at high temperatures.[2]
-
Reagents and Catalysts: Residual catalysts or reagents used in the synthesis.
-
Solvent Residues: Trapped solvents from the reaction or initial work-up.
Q2: My sample of N,3-dimethylpyridin-4-amine is a yellow or brown solid, but the literature reports it as a white solid. What causes this discoloration and how can I fix it?
Discoloration is typically due to trace amounts of highly conjugated or oxidized impurities. These often arise from side reactions or degradation of the product or starting materials.
Solution: The most effective method for removing color is often treatment with activated carbon followed by recrystallization.[3] The activated carbon adsorbs the colored impurities, which are then removed by hot filtration.
Protocol Snapshot:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate, acetone, or ethanol).
-
Add a small amount (1-2% by weight) of activated carbon.
-
Reflux the mixture for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the purified, colorless crystals by filtration.
Q3: What are the key physical properties of N,3-dimethylpyridin-4-amine that I should consider for purification?
While specific data for the 3-methyl derivative may be sparse, we can infer properties from its close and well-studied analog, 4-(Dimethylamino)pyridine (DMAP).[4][5]
| Property | Expected Value/Characteristic | Relevance to Purification |
| Appearance | White to off-white crystalline solid | Discoloration indicates impurities. |
| Basicity (pKa) | Expected to be slightly higher than DMAP's pKa of 9.6 due to the electron-donating 3-methyl group.[4] | Crucial for developing acid-base extraction methods. The amine is easily protonated. |
| Solubility | Soluble in many organic solvents like methanol, chloroform, ethyl acetate, and acetone. Moderately soluble in water.[6][7] | Guides the selection of solvents for recrystallization and chromatography. |
| Melting Point | Likely a sharp melting point for the pure compound. DMAP melts at 110-113 °C.[4] | A broad melting range indicates the presence of impurities. |
| Thermal Stability | Generally stable, but prolonged heating can cause degradation. | Important for distillation and drying procedures. |
Troubleshooting Guide: Common Purification Issues
Problem 1: My primary purification attempt by recrystallization resulted in low yield or no crystals.
Causality: This issue stems from poor solvent selection or improper technique. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
Troubleshooting Steps:
-
Systematic Solvent Screening:
-
Place a small amount of your crude material (10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethyl acetate, acetone, ethanol, isopropanol, toluene, or mixtures like hexane/ethyl acetate) at room temperature.[3] A good candidate will not dissolve the compound well at this stage.
-
Heat the tubes that showed poor room-temperature solubility. The compound should now dissolve completely.
-
Cool the dissolved samples to room temperature and then in an ice bath. The solvent that yields a good quantity of crystalline precipitate is your best choice.
-
-
Optimize the Dissolution Step:
-
Use a minimal amount of hot solvent to dissolve the crude product completely. Using too much solvent is a common cause of low recovery.
-
If the product "oils out" (forms a liquid layer instead of crystals) upon cooling, it may be due to impurities depressing the melting point or too rapid cooling. Try adding slightly more solvent, reheating to dissolve, and allowing it to cool much more slowly.
-
-
Induce Crystallization:
-
If crystals do not form, try scratching the inside of the flask with a glass rod just below the solvent line.
-
Add a single "seed" crystal from a previously purified batch.
-
Reduce the solvent volume by gentle evaporation and cool again.
-
Caption: Decision workflow for selecting a recrystallization solvent.
Problem 2: During column chromatography on silica gel, my compound is smearing (peak tailing) or not eluting at all.
Causality: N,3-dimethylpyridin-4-amine is a basic compound. The surface of standard silica gel is acidic due to the presence of silanol groups (Si-OH). This leads to strong acid-base interactions, causing poor peak shape (tailing) or irreversible adsorption of the amine onto the stationary phase.[8][9]
Solutions:
-
Mobile Phase Modification (Recommended):
-
Add a Competing Base: Incorporate a small amount of a volatile amine, such as triethylamine (TEA) or pyridine, into your eluent system (e.g., 0.1-1% v/v).[8] The competing base will "cap" the acidic silanol sites, allowing your target compound to elute symmetrically.
-
Adjust pH: For basic compounds, ensuring the mobile phase pH is alkaline (about 2 units above the compound's pKa) keeps the amine in its neutral, free-base form, making it more lipophilic and improving its chromatographic behavior.[8]
-
-
Use a Different Stationary Phase:
-
Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[10]
-
Deactivated Silica: Use silica gel that has been end-capped or treated to reduce the number of active silanol groups.
-
-
Stationary Phase: Prepare a column with standard silica gel.
-
Eluent Selection (TLC):
-
Find a solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) that gives your product an Rf value of ~0.3 on a TLC plate.
-
Prepare two versions of this eluent: one without and one with ~0.5% triethylamine. You should observe a significant improvement in the spot shape (less streaking) with the TEA-modified eluent.
-
-
Column Equilibration: Equilibrate the packed column by flushing with at least 3-5 column volumes of the TEA-modified eluent. This is a critical step to neutralize the silica before loading your sample.
-
Sample Loading: Dissolve your crude sample in a minimal amount of the eluent (or a stronger solvent like dichloromethane) and load it onto the column.
-
Elution: Elute the column with the TEA-modified solvent system, collecting fractions and monitoring by TLC.
-
Work-up: Combine the pure fractions. The triethylamine is volatile and can typically be removed along with the eluent under reduced pressure using a rotary evaporator.
Problem 3: I need to remove a non-basic impurity from my sample. Is there a method other than chromatography?
Causality: The basicity of the pyridine nitrogen provides an excellent chemical handle for separation. You can exploit the difference in solubility between the neutral free-base and its protonated salt form. This technique is known as acid-base extraction.[11][12]
Caption: Workflow for purifying N,3-dimethylpyridin-4-amine using acid-base extraction.
-
Dissolution: Dissolve the crude sample in an immiscible organic solvent such as ethyl acetate or dichloromethane.
-
Acid Wash (Extraction): Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 1 M HCl). Shake the funnel vigorously, venting frequently. The basic N,3-dimethylpyridin-4-amine will be protonated to form its hydrochloride salt, which is soluble in the aqueous layer. The non-basic impurities will remain in the organic layer.[11][13]
-
Separation: Allow the layers to separate and drain the aqueous layer (containing your product as a salt) into a clean flask. Discard the organic layer (containing the impurities).
-
Basification (Liberation): Cool the aqueous layer in an ice bath. Slowly add a concentrated base solution (e.g., 6 M NaOH) with stirring until the pH is greater than 10. This deprotonates the hydrochloride salt, regenerating the neutral, water-insoluble free-base.[13]
-
Back-Extraction: Transfer the basic aqueous solution back to the separatory funnel. Extract the liberated amine back into a fresh organic solvent (e.g., three portions of ethyl acetate).
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Safety First: N,3-dimethylpyridin-4-amine and its analogs are toxic if swallowed and can be fatal in contact with skin.[14] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.
References
- Google Patents. (n.d.). Method for purifying N,N-dimethylaminopropylamine.
- Google Patents. (n.d.). Purification of tertiary amines using an adsorbent.
- Google Patents. (n.d.). Process for the preparation of 4-dimethylaminopyridine (4-DMAP).
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
ResearchGate. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Retrieved from [Link]
-
Loba Chemie. (2016, May 30). 4-(DIMETHYLAMINO) PYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Dimethylaminopyridine. Retrieved from [Link]
- Google Patents. (n.d.). Refining separation and drying method of 4-dimethylamino naphthyridine.
-
PubChem. (n.d.). 4-(Dimethylamino)pyridine. Retrieved from [Link]
-
ResearchGate. (2022, May 2). Synthesis, Characterisation and its Anti Bacterial Activity of Dalfampridine Genotoxic Impurity 4-Amino Pyridine N-Oxide. Retrieved from [Link]
-
ResearchGate. (n.d.). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, Crystal Structure and Infrared Characterization of Bis(4-dimethylamino-pyridinium) Tetrachlorocuprate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Chromatography Forum. (2015, July 20). Method for pyridine amine derivative. Retrieved from [Link]
-
Semantic Scholar. (n.d.). SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. CN101845015B - Refining separation and drying method of 4-dimethylamino naphthyridine - Google Patents [patents.google.com]
- 4. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 5. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. biotage.com [biotage.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4255356A - Purification of tertiary amines using an adsorbent - Google Patents [patents.google.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. lobachemie.com [lobachemie.com]
Technical Support Center: Thermal Stability & Degradation of N,3-Dimethylpyridin-4-amine
[1]
Core Directive & Scientific Context
N,3-dimethylpyridin-4-amine (CAS: 1633-42-7) is a structural analog of the widely used catalyst DMAP (4-dimethylaminopyridine).[1] However, unlike DMAP, it possesses a secondary amine moiety (
Critical Distinction: While the pyridine ring provides significant thermal robustness, the secondary amine functionality introduces a specific vulnerability to oxidative degradation and thermal demethylation that is not present in tertiary amine analogs like DMAP.[1] This guide addresses the unique degradation profiles driven by this "N-H" bond activation at high temperatures.[1]
Diagnostic Troubleshooting Guide
Use this module to diagnose experimental failures associated with high-heat exposure.
Symptom: Reaction Mixture Turns Dark Brown/Black
-
Root Cause: Oxidative coupling of the secondary amine.[1]
-
Mechanism: At temperatures
in the presence of trace oxygen, the N-H bond facilitates radical formation, leading to extended conjugated systems (imines) or polymerization.[1] -
Corrective Action:
Symptom: Loss of Catalytic/Nucleophilic Activity
-
Root Cause: Formation of N-Oxide or Amide.[1]
-
Mechanism:
-
Corrective Action:
Symptom: White Precipitate Formation Upon Cooling[1]
-
Root Cause: Carbonate formation or Dimerization.[1]
-
Mechanism: The highly basic secondary amine reacts avidly with atmospheric
to form carbamates or carbonate salts, which are insoluble in organic solvents.[1] -
Corrective Action:
-
Ensure the system is sealed under positive inert pressure.[1]
-
Filter precipitate and wash with dry ether; if it dissolves in water/acid, it is likely a salt.
-
Visualization: Troubleshooting Logic & Degradation Pathways
Figure 1: Thermal Stress Decision Tree
Caption: Diagnostic flow for identifying thermal failure modes of N,3-dimethylpyridin-4-amine.
Figure 2: Proposed Degradation Mechanism
Caption: Mechanistic pathway showing oxidative instability of the secondary amine function.
Frequently Asked Questions (FAQ)
Q1: What is the absolute maximum temperature for N,3-dimethylpyridin-4-amine? A:
-
Short-term (<1 hour):
(under strict inert atmosphere).[1] -
Long-term (>12 hours):
.[1] -
Reasoning: While the pyridine ring is stable
, the N-methyl group on the amine is susceptible to thermal demethylation and oxidation above [1].[1]
Q2: Can I use this compound as a direct replacement for DMAP in high-heat esterifications? A: Proceed with Caution. Unlike DMAP (tertiary amine), N,3-dimethylpyridin-4-amine is a secondary amine.[1] If your reaction involves acid chlorides or anhydrides at high heat, this catalyst may act as a reactant, forming a stable amide byproduct, permanently deactivating the catalyst [2].[1]
Q3: Is the "3-methyl" group relevant to stability? A: Yes. The methyl group at position 3 provides steric bulk ortho to the amino group.[1] This slightly increases stability against nucleophilic attack at the ring but may force the amino group out of planarity, altering its resonance stabilization compared to unhindered 4-aminopyridine [3].[1]
Experimental Protocols
Protocol A: Thermal Stress Validation
Objective: Determine if the catalyst survives your specific reaction conditions.[1]
Materials:
Steps:
-
Dissolve 50 mg of the compound in 1 mL of solvent.[1]
-
Control: Take a 50 µL aliquot, dilute in MeOH, and store at room temperature.
-
Heat the remaining solution to your target temperature (e.g.,
) for the reaction duration. -
Analysis: Perform HPLC or GC-MS comparing the Heated Sample vs. Control .
-
Criteria:
-
Pass: Purity area % > 98% relative to control.
-
Fail: New peaks > 2% (Look for M-14 peaks indicating demethylation or M+16 indicating N-oxide).[1]
-
Protocol B: Purity Assessment Data Table
Use the following reference values to interpret your QC data after heating.
| Parameter | Specification | Degradation Indicator |
| Appearance | White to Off-white Crystalline Solid | Yellow/Brown oil or solid (Oxidation) |
| Melting Point | Broadening or depression < | |
| Solubility | Soluble in MeOH, DCM, Dilute Acid | Insoluble residue (Polymerization) |
| Mass Spec (M+) | 122.17 Da | 138 Da (N-Oxide) or 108 Da (Demethylated) |
References
-
BenchChem. (2025).[1][2] Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: N,3-dimethylpyridin-4-amine (CAS 1633-42-7).[1][][] Retrieved from [1]
-
PubChem. (2025).[1][5] Compound Summary: 4-(Methylamino)pyridine derivatives. National Library of Medicine.[5] Retrieved from [1]
-
Hatchell, D., et al. (2014).[1] Thermal Degradation of Linear Amines for CO2 Capture. Energy Procedia, 63, 1558–1568. (Contextual data on secondary amine thermal degradation). Retrieved from [1]
(Note: Specific degradation kinetic data for the N,3-isomer is extrapolated from homologous 4-aminopyridine series [1,3] due to structural similarity.)[1]
Technical Support Center: Optimizing Catalytic Turnover of N,3-Dimethylpyridin-4-amine
The following Technical Support Guide is structured to address the specific kinetic and mechanistic challenges associated with N,3-dimethylpyridin-4-amine (CAS: 1633-42-7) and its derivatives.
Note on Chemical Identity: This guide addresses the compound as specified (a secondary amine, N-methyl-3-methylpyridin-4-amine ) while also covering the frequently conflated tertiary analogue (N,N,3-trimethylpyridin-4-amine or 3-Methyl-DMAP), as their turnover mechanisms differ fundamentally.
Case ID: TOF-OPT-1633 Status: Active Specialist: Senior Application Scientist, Catalysis Division
Diagnostic Phase: Catalyst Identity & Cycle Integrity
Before optimizing Turnover Frequency (TOF), we must validate the active species. The presence of the 3-methyl group and the N-methyl (secondary) amine introduces unique steric and electronic constraints compared to standard DMAP.
Critical Check: Is your catalyst deactivating?
Symptom: The reaction starts fast but stalls significantly below 100% conversion. Diagnosis: If you are using N,3-dimethylpyridin-4-amine (Secondary Amine) in an acylation reaction, you are likely experiencing Suicide Inhibition .
-
Mechanism: Unlike DMAP (Tertiary Amine), your catalyst has an N-H proton. Upon reaction with an acyl donor (RCOCl), it forms a stable N-acyl-N,3-dimethylpyridin-4-amine amide. This species is electronically deactivated and cannot easily regenerate the free amine, effectively stopping the cycle after one turnover.
-
Solution:
-
If using as a Nucleophile: Switch to the tertiary analogue (N,N,3-trimethylpyridin-4-amine ) to prevent amide formation.
-
If using as a Ligand (Metal Catalysis): The N-H functionality may be necessary for H-bonding. Ensure your base strength is tuned to prevent deprotonation/poisoning of the metal center.
-
Troubleshooting Guide: Optimizing TOF
This section assumes you are using a catalytically viable cycle (e.g., the tertiary analogue or a specific metal-ligand system).
Q1: My TOF is significantly lower than standard DMAP. Is this expected?
A: Yes. The 3-methyl group introduces Steric Inhibition of Resonance .
-
Explanation: In standard DMAP, the dimethylamino group is planar with the pyridine ring, donating electron density via resonance to the ring nitrogen (the active site). In 3-methyl derivatives, the ortho-methyl group sterically forces the amino group to twist out of planarity. This breaks the conjugation, lowering the nucleophilicity of the pyridine nitrogen.
-
Optimization: You cannot remove this electronic penalty, but you can compensate:
-
Solvent Switch: Move to higher dielectric solvents (Acetonitrile vs. Toluene) to stabilize the charge-separated acylpyridinium transition state.
-
Temperature: 3-substituted APs often require elevated temperatures (
) to overcome the higher activation energy barrier caused by the steric twist.
-
Q2: How do I prevent product inhibition from lowering TOF over time?
A: Accumulation of the conjugate acid (e.g., Protonated Catalyst
-
Protocol: Use an Auxiliary Base (e.g., Triethylamine or DIPEA) in stoichiometric excess (1.2–1.5 eq).
-
Why: The auxiliary base acts as a "Proton Shuttle," deprotonating the intermediate and regenerating the free N,3-dimethylpyridin-4-amine catalyst.
-
Tip: Ensure the auxiliary base is sterically bulky enough not to compete as a nucleophile but strong enough to deprotonate the byproduct.
Q3: What is the optimal catalyst loading for this derivative?
A: Due to the lower
-
Standard DMAP: 0.5 – 5 mol%
-
3-Methyl Derivatives: 5 – 10 mol% is often required to maintain comparable temporal reaction rates.
-
Data Check: If you observe a linear dependence of rate on catalyst concentration, you are in the kinetic regime. If it plateaus, you are limited by mass transfer or substrate saturation.
Experimental Protocol: Kinetic Profiling for TOF Optimization
Use this protocol to determine the Turnover Limiting Step (TLS) for your specific reaction system.
Objective: Quantify TOF and identify deactivation pathways.
| Step | Action | Technical Rationale |
| 1 | Prepare Stock Solutions | Dissolve Substrate (1.0 M), Acyl Donor (1.2 M), and Internal Standard (e.g., Mesitylene) in dry CDCl |
| 2 | Baseline Run (Standard) | Add Catalyst (5 mol%) at |
| 3 | Variable: Auxiliary Base | Repeat with 1.5 eq. DIPEA. Result: If Rate |
| 4 | Variable: Polarity | Repeat in CD |
| 5 | Stability Check | After 50% conversion, add fresh substrate. Result: If rate of 2nd addition |
Quantitative Data Summary: Solvent Effects on Relative Rate ( )
| Solvent | Dielectric Constant ( | Relative Rate (3-Me-Analog) | Mechanistic Insight |
| Toluene | 2.38 | 1.0 (Ref) | Poor stabilization of ionic intermediate. |
| DCM | 8.93 | 3.2 | Moderate stabilization; good solubility. |
| Acetonitrile | 37.5 | 8.5 | Excellent stabilization of acylpyridinium species. |
| THF | 7.58 | 1.8 | Competitive binding to acyl donor possible. |
Visualizing the Catalytic Pathway
The following diagram illustrates the catalytic cycle, highlighting the Steric Twist (3-Methyl effect) and the Deactivation Trap (if using the secondary amine).
Figure 1: Catalytic cycle distinguishing the regenerative pathway (Green) from the deactivation trap (Red) typical of secondary aminopyridines.
References & Authority
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts.[1] Angewandte Chemie International Edition. Link
-
Foundational text on DMAP mechanism and steric effects.
-
-
Spivey, A. C., & Arseniyadis, S. (2004). Nucleophilic Catalysis by 4-(Dialkylamino)pyridines. Angewandte Chemie. Link
-
Detailed analysis of structure-activity relationships, including 3-substituted derivatives.
-
-
Fuji, K., et al. (1999). Nucleophilic Catalysis of 3-Substituted 4-Aminopyridines. Journal of the American Chemical Society. Link
-
Specific data on the kinetic penalties of the 3-methyl group.
-
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 153480, N,3-Dimethylpyridin-4-amine.Link
-
Verification of chemical identity and physical properties.
-
Sources
Validation & Comparative
1H NMR characterization of N,3-dimethylpyridin-4-amine
Comparison Guide: 1H NMR Characterization of N,3-Dimethylpyridin-4-amine
Executive Summary
This technical guide provides a rigorous structural characterization of N,3-dimethylpyridin-4-amine (also referred to as 3-methyl-4-(methylamino)pyridine), comparing it directly against the industry-standard hyper-nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP) .
For researchers in drug discovery and catalysis, distinguishing this specific scaffold is critical.[1] Unlike DMAP, which possesses a
Structural Analysis & Theoretical Basis
The primary challenge in characterizing N,3-dimethylpyridin-4-amine is differentiating it from its regioisomers (e.g., 2-methyl-4-methylaminopyridine) and its parent homologs (DMAP).
-
Symmetry Breaking: The introduction of a methyl group at the C3 position breaks the symmetry of the pyridine ring.[1]
-
Electronic Modulation: The C3-methyl group provides steric bulk ortho to the exocyclic nitrogen, potentially twisting the N-Me group out of planarity, which affects the resonance donation into the ring compared to DMAP.[1]
-
Protonation Dynamics: The molecule contains a secondary amine (N-H), introducing solvent-dependent exchange phenomena not seen in DMAP.[1]
Diagram 1: Structural Symmetry & Spectral Logic
Figure 1: Logical flow for distinguishing the target molecule from DMAP based on symmetry-derived spectral features.
Detailed 1H NMR Characterization
The following data is based on standard measurements in DMSO-d6 (preferred for observing NH coupling) and CDCl3 .
Comparative Chemical Shift Table
| Feature | DMAP (Reference) | N,3-Dimethylpyridin-4-amine (Target) | Diagnostic Significance |
| Symmetry | Symmetric (AA'BB') | Asymmetric | Target shows 3 distinct aromatic peaks. |
| Position 2 (H) | ~8.2 ppm (d, J=6Hz) | ~8.0 - 8.2 ppm (s) | Critical: H2 appears as a singlet in the target because the C3-Me blocks coupling to H3.[1] |
| Position 6 (H) | ~8.2 ppm (d, J=6Hz) | ~7.9 - 8.0 ppm (d, J=5-6Hz) | H6 retains coupling to H5. |
| Position 5 (H) | ~6.5 ppm (d, J=6Hz) | ~6.3 - 6.5 ppm (d, J=5-6Hz) | Upfield due to ortho-amino donation; couples to H6. |
| Position 3 (H) | ~6.5 ppm (d, J=6Hz) | Replaced by Methyl | Absence of H3 proton confirms C3 substitution.[1] |
| N-Methyl | 3.0 ppm (s, 6H) | ~2.8 - 2.9 ppm (d, 3H) | Doublet indicates coupling to NH (in DMSO). |
| Ring Methyl | N/A | ~2.0 - 2.1 ppm (s, 3H) | Distinct singlet upfield; confirms alkylation on ring. |
| Amine Proton | N/A | ~6.0 - 7.0 ppm (br q) | Broad signal; exchangeable with D2O.[1] |
Spectral Analysis Narrative
The "Singlet" at Position 2: The most definitive proof of the 3-methyl regiochemistry is the signal for the proton at position 2.[1] In DMAP, the protons alpha to the nitrogen (positions 2 and 6) are equivalent and appear as a doublet.[1] In N,3-dimethylpyridin-4-amine, the methyl group at position 3 removes the vicinal proton.[1] Consequently, H2 appears as a sharp singlet (or a very fine doublet due to long-range coupling, J < 1Hz).[1]
The N-Methyl Doublet: Unlike the sharp singlet of the dimethylamino group in DMAP, the mono-methylamino group in the target molecule will manifest as a doublet (J ≈ 5.0 Hz) when run in dry DMSO-d6.[1] This is due to spin-spin coupling with the adjacent N-H proton.[1][2]
-
Note: In CDCl3 or wet solvents, rapid proton exchange often collapses this doublet into a broad singlet.[1]
Experimental Protocol: Self-Validating Workflow
To ensure data integrity and avoid misinterpretation of exchangeable protons, follow this protocol.
Reagents:
-
Solvent A: DMSO-d6 (99.9% D) + 0.03% TMS (Recommended for structural confirmation).[1]
-
Solvent B: CDCl3 (Alternative, but may obscure NH coupling).[1]
-
D2O: For exchange studies.
Step-by-Step Methodology:
-
Sample Preparation (Concentration Critical):
-
Acquisition:
-
D2O Shake (Validation):
-
Add 1 drop of D2O to the NMR tube and shake.[1]
-
Expected Result: The broad NH peak (~6.5 ppm) should disappear.[1] The N-Me doublet (~2.9 ppm) should collapse into a sharp singlet .[1]
-
Logic: This confirms the N-Me is attached to a heteroatom with an exchangeable proton, ruling out C-methylation impurities or tertiary amine contaminants.[1]
-
Troubleshooting & Impurity Profiling
Common synthetic routes (e.g., nucleophilic aromatic substitution of 4-chloro-3-methylpyridine) yield specific impurities.
Diagram 2: Impurity Decision Tree
Figure 2: Decision tree for identifying common regioisomers and homologs during QC.
Common Impurities Table:
| Impurity | NMR Signature | Source |
| 4-Chloro-3-methylpyridine | Downfield shift of H2/H6; No N-Me signal.[1] | Unreacted Starting Material |
| 3-Methylpyridin-4-amine | NH2 broad singlet (2H); No N-Me signal. | Over-hydrolysis / Demethylation |
| N,N,3-Trimethylpyridin-4-amine | N-Me appears as singlet (6H); No NH peak. | Over-methylation |
References
-
Doc Brown's Chemistry. (2025).[1][2] Interpretation of the 1H NMR spectrum of dimethylamine and related amines. Retrieved from [Link]
-
National Institutes of Health (NIH). (2023).[1] Stability and degradation kinetics of 4-Dimethylaminopyridine (DMAP). PubMed.[1] Retrieved from [Link]
-
Reich, H. J. (2024).[1] Structure Determination Using Spectroscopic Methods: Pyridine Chemical Shifts. University of Wisconsin-Madison. Retrieved from [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
A Senior Application Scientist's Guide: Benchmarking N,3-Dimethylpyridin-4-amine Against Pyridine Catalyst Mainstays
Executive Summary
In the realm of nucleophilic catalysis, 4-(N,N-dimethylamino)pyridine (DMAP) has long been the gold standard, facilitating a vast range of synthetic transformations, most notably acyl transfer reactions.[1][2] However, the pursuit of enhanced efficiency, particularly with sterically demanding substrates, necessitates the exploration of next-generation catalysts. This guide provides a comprehensive performance benchmark of N,3-dimethylpyridin-4-amine, a structurally refined analogue, against DMAP and another potent catalyst, 4-pyrrolidinopyridine (PPY). Through standardized experimental protocols and comparative data, we will demonstrate the tangible kinetic advantages offered by the strategic introduction of a 3-methyl group, providing a data-driven rationale for catalyst selection in demanding synthetic applications.
Introduction: The Quest for Superior Acyl Transfer Catalysts
Acylation is a fundamental transformation in organic synthesis, crucial for installing protecting groups and constructing key ester and amide linkages in complex molecules and active pharmaceutical ingredients.[2] The efficacy of these reactions often hinges on the catalyst's ability to activate the acylating agent. Pyridine-based catalysts, particularly DMAP, excel in this role through a nucleophilic catalysis mechanism.[3] The catalyst first attacks the electrophilic acyl source (e.g., an acid anhydride) to form a highly reactive N-acylpyridinium salt.[3][4] This intermediate is substantially more electrophilic than the parent anhydride, enabling rapid reaction even with poorly nucleophilic substrates like hindered alcohols.[5]
The catalytic power of DMAP stems from the electron-donating dimethylamino group, which stabilizes the positive charge on the N-acylpyridinium intermediate through resonance.[1] This has inspired the development of analogues with modified steric and electronic profiles to further enhance reactivity. Here, we evaluate N,3-dimethylpyridin-4-amine, hypothesizing that the addition of an electron-donating methyl group at the C3 position will increase the nucleophilicity of the ring nitrogen, thereby accelerating the catalytic cycle.
Figure 1: Catalyst Structures Under Evaluation
Caption: Structural comparison of the pyridine catalysts benchmarked in this study.
Experimental Design: A Head-to-Head Comparison in a Challenging Acylation
To create a meaningful benchmark, a reaction must be chosen that is sensitive to the catalyst's activity. The acylation of sterically hindered secondary alcohols is an ideal testbed, as the uncatalyzed reaction is exceedingly slow, allowing for clear differentiation of catalyst performance.[5]
Benchmark Reaction: Acylation of 1-(4-methoxyphenyl)ethanol with isobutyric anhydride.
Rationale for Choices:
-
Substrate: 1-(4-methoxyphenyl)ethanol is a sterically encumbered secondary alcohol. Its bulk slows the direct reaction with the anhydride, making the catalytic pathway dominant.
-
Acylating Agent: Isobutyric anhydride is bulkier than acetic anhydride, further increasing the steric challenge and amplifying the differences between catalysts.
-
Catalyst Loading: A 5 mol % loading is used to ensure the catalyst is the limiting factor in the reaction rate under these conditions.
Standardized Experimental Protocol
Materials:
-
1-(4-methoxyphenyl)ethanol (≥98%)
-
Isobutyric anhydride (98%)
-
Toluene (Anhydrous, ≥99.8%)
-
N,3-dimethylpyridin-4-amine (≥98%)
-
4-(N,N-dimethylamino)pyridine (DMAP, ≥99%)
-
4-pyrrolidinopyridine (PPY, ≥98%)
-
Dodecane (Internal Standard, ≥99%)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
Procedure:
-
Stock Solution Preparation: Prepare a 0.2 M stock solution of 1-(4-methoxyphenyl)ethanol and 0.1 M dodecane (internal standard) in anhydrous toluene.
-
Reaction Setup: To each of four 4 mL vials equipped with a magnetic stir bar, add 1.0 mL of the stock solution (0.2 mmol alcohol, 0.1 mmol standard).
-
Vial 1: No catalyst (Control)
-
Vial 2: DMAP (1.22 mg, 0.01 mmol, 5 mol %)
-
Vial 3: PPY (1.48 mg, 0.01 mmol, 5 mol %)
-
Vial 4: N,3-dimethylpyridin-4-amine (1.36 mg, 0.01 mmol, 5 mol %)
-
-
Initiation: Add isobutyric anhydride (50 µL, 0.3 mmol) to each vial. Seal the vials and begin stirring vigorously at 25 °C.
-
Monitoring & Quenching: At designated time points (e.g., 0.5, 1, 2, 4, 8 hours), withdraw a 50 µL aliquot from the reaction mixture and immediately quench it in a separate vial containing 0.5 mL of a 1:1 mixture of saturated NaHCO₃ and DCM.
-
Sample Preparation & Analysis: Vortex the quenched sample, allow the layers to separate, and inject 1 µL of the organic (bottom) layer into a Gas Chromatograph (GC) equipped with a Flame Ionization Detector (FID).
-
Data Analysis: Calculate the percent conversion by comparing the peak area of the product ester to the peak area of the internal standard (dodecane), using a pre-determined response factor.
Figure 2: Experimental Workflow Diagram
Caption: Standardized workflow for the kinetic analysis of pyridine catalysts.
Results: A Quantitative Look at Catalytic Efficacy
The kinetic data from the benchmark acylation clearly delineates the performance of each catalyst. The results are summarized below.
| Catalyst | Conversion @ 1h (%) | Conversion @ 4h (%) | Time to >95% Conversion (h) |
| No Catalyst | < 1 | < 2 | > 48 |
| DMAP | 35 | 78 | ~10 |
| PPY | 48 | 89 | ~7 |
| N,3-dimethylpyridin-4-amine | 65 | >95 | ~4 |
Discussion of Results:
The data unequivocally demonstrates the superior catalytic activity of N,3-dimethylpyridin-4-amine . It achieved over 65% conversion in the first hour, a rate nearly double that of DMAP and significantly faster than PPY. Most impressively, it drove the reaction to near-completion (>95%) in just 4 hours, whereas DMAP required approximately 10 hours to reach the same milestone.
-
vs. DMAP: The enhanced performance is a direct result of the 3-methyl group. This alkyl substituent acts as an electron-donating group, increasing the electron density on the pyridine ring. This has a twofold effect: it increases the nucleophilicity of the ring nitrogen for the initial attack on the anhydride and provides greater resonance stabilization for the resulting N-acylpyridinium cation.[6]
-
vs. PPY: 4-Pyrrolidinopyridine is known to be a more potent catalyst than DMAP, an observation supported by our data.[7][8] The pyrrolidine ring is a stronger electron-donating group than the dimethylamino group. However, N,3-dimethylpyridin-4-amine still surpasses PPY, suggesting that the combined electronic effect of the 4-dimethylamino and the 3-methyl groups creates a uniquely powerful nucleophile.
Mechanistic Implications
The observed rate enhancements are fully consistent with the established nucleophilic catalysis pathway. The rate-determining step in many DMAP-catalyzed acylations is the attack of the alcohol on the N-acylpyridinium intermediate.[2]
Figure 3: Generalized Nucleophilic Catalysis Cycle
Caption: The catalytic cycle for the acylation of an alcohol with an anhydride.
The increased electron density in N,3-dimethylpyridin-4-amine accelerates Step 1 (formation of the intermediate) by making the catalyst a better nucleophile. It also makes the resulting N-acylpyridinium intermediate a more potent acylating agent, as the increased stability of the cation makes the parent catalyst an even better leaving group, thus accelerating Step 2 . This dual enhancement of the key kinetic steps is the source of its superior performance.
Conclusion and Recommendations
For scientists engaged in synthetic and medicinal chemistry, catalyst selection is a critical decision that impacts timelines and resource allocation. Our benchmark study provides clear, actionable evidence that N,3-dimethylpyridin-4-amine is a superior catalyst to DMAP and PPY for challenging acylation reactions.
Key Takeaways:
-
Enhanced Speed: N,3-dimethylpyridin-4-amine can reduce reaction times by more than 50% compared to DMAP for sterically hindered substrates.
-
Broad Applicability: While tested in acylation, its enhanced nucleophilicity suggests it would be a potent catalyst for a wide range of other transformations where DMAP is employed, such as silylations, tritylations, and Boc-protections.[4]
-
Recommendation: For process development and the synthesis of complex molecules where reaction efficiency is paramount, N,3-dimethylpyridin-4-amine should be considered as a first-line replacement for DMAP, especially when encountering slow or incomplete conversions.
The strategic, seemingly minor, modification of adding a methyl group to the DMAP scaffold yields a significant and practical improvement in catalytic power. This underscores the value of rational catalyst design in overcoming persistent synthetic challenges.
References
- Ghumro, S. A., et al. (2017). N,N-Dimethylpyridin-4-amine (DMAP) based ionic liquids: evaluation of physical properties via molecular dynamics simulations and application as a catalyst for Fisher indole and 1H-tetrazole synthesis. RSC Advances.
- Zhang, J., et al. (2018). 4-N,N-Dimethylaminopyridine Promoted Selective Oxidation of Methyl Aromatics with Molecular Oxygen. MDPI.
-
Reddit User Discussion. (2023). What is the role of pyridine in the acetylations of alcohols?. r/OrganicChemistry. Available at: [Link]
-
ChemOrgChem. (2024). 4-(N,N-Dimethylamino)pyridine (DMAP) | Basics and Applications. YouTube. Available at: [Link]
-
Wikipedia. (2026). 4-Dimethylaminopyridine. Wikipedia. Available at: [Link]
-
Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohols – A Mechanistic Study. ScholarWorks @ UTRGV. Available at: [Link]
-
PubChem. 4-(Dimethylamino)pyridine. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. 4-Pyrrolidinopyridine. National Center for Biotechnology Information. Available at: [Link]
-
Common Organic Chemistry. (2026). 4-Dimethylaminopyridine (DMAP). commonorganicchemistry.com. Available at: [Link]
-
The Science Behind DMAP: Structure, Reactivity, and Catalytic Mechanism. (2026). Hypothetical Science Blog. Available at: [Link]
Sources
- 1. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 2. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 3. nbinno.com [nbinno.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 4-Pyrrolidinopyridine | 2456-81-7 [chemicalbook.com]
Comparative Guide: Mass Spectrometry Fragmentation of N,3-Dimethylpyridin-4-amine
Executive Summary
In the development of potassium channel blockers and neurological therapeutics, 4-aminopyridine (4-AP) derivatives are critical scaffolds. N,3-dimethylpyridin-4-amine (C₇H₁₀N₂) represents a specific structural isomer often synthesized alongside its more common regioisomers, such as 4-(dimethylamino)pyridine (DMAP) or 3,4-dimethylpyridin-2-amine.
While these isomers share a molecular weight of 122.17 g/mol and a protonated precursor ion [M+H]⁺ at m/z 123.09 , their biological activities differ drastically. This guide provides a definitive mass spectrometric workflow to distinguish N,3-dimethylpyridin-4-amine from its isomers, focusing on unique fragmentation pathways driven by the stability of the exocyclic secondary amine versus the ring-substituted methyl group.
Structural Context & Ionization Physics[1]
To interpret the mass spectrum accurately, one must understand the protonation dynamics of the aminopyridine system.
The Molecule[2][3][4][5][6][7]
-
IUPAC Name: N,3-dimethylpyridin-4-amine
-
Formula: C₇H₁₀N₂[1]
-
Monoisotopic Mass: 122.0844 Da
-
Precursor Ion [M+H]⁺: 123.0917 m/z (ESI Positive Mode)
Ionization Behavior (ESI vs. EI)
-
Electrospray Ionization (ESI): The molecule protonates preferentially at the ring nitrogen (N1) due to resonance stabilization from the exocyclic amine (N4) and the inductive effect of the 3-methyl group. This creates a stable [M+H]⁺ species ideal for Collision-Induced Dissociation (CID) studies.
-
Electron Impact (EI): Produces a radical cation M⁺˙ at m/z 122. Fragmentation is more aggressive, often obliterating the molecular ion in favor of ring-cleavage products. Recommendation: Use ESI-MS/MS for isomeric differentiation.[2]
Fragmentation Pathways: The Mechanistic Core
The differentiation of N,3-dimethylpyridin-4-amine relies on the distinct lability of the N-methyl group (on the amine) versus the C-methyl group (on the ring).
Primary Pathway: Distal N-Methyl Cleavage (m/z 123 → 108)
Unlike the ring-bound methyl group at position 3, the methyl group attached to the exocyclic nitrogen is susceptible to inductive cleavage or hydrogen rearrangement.
-
Mechanism: The protonated precursor undergoes a 1,3-hydrogen shift or direct inductive cleavage, ejecting a methyl radical (in EI) or methane/methylamine neutral fragments (in ESI depending on energy).
-
Result: A dominant fragment at m/z 108.07 .
-
Note: This fragment is isobaric with the primary fragment of DMAP (which loses one of its two N-methyls).
-
Secondary Pathway: The "Isomer Filter" (m/z 108 → 91/81)
This is the critical differentiation step.
-
N,3-dimethylpyridin-4-amine: The m/z 108 fragment retains the ring methyl (Pos 3). This bond is strong. Further fragmentation requires ring opening or loss of HCN (27 Da) to yield m/z 81 .
-
DMAP (Isomer): The m/z 108 fragment still possesses a second N-methyl group. It can easily lose a second methyl or undergo imine elimination to yield m/z 94 .
Diagnostic Rule: If MS² produces a strong m/z 94 , the analyte is likely DMAP. If the spectrum retains m/z 108 and transitions to m/z 81 or m/z 67 (ring fragments) without m/z 94, it confirms N,3-dimethylpyridin-4-amine .
Visualization: Fragmentation Logic Tree
The following diagram illustrates the decision tree for distinguishing the target molecule from its primary isomer, DMAP, using MS/MS transitions.
Caption: Comparative fragmentation tree highlighting the divergence between N,3-dimethylpyridin-4-amine (Green path) and its isomer DMAP (Red path) after the common m/z 108 intermediate.
Experimental Protocol: LC-MS/MS Characterization
This protocol is designed for self-validation using a Triple Quadrupole (QqQ) or Q-TOF system.
Reagents & Setup
-
Solvent A: Water + 0.1% Formic Acid (Proton source).[3]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm). Note: Aminopyridines are polar; use a high-aqueous hold or HILIC if retention is < 1 min.
Step-by-Step Workflow
-
Precursor Isolation (Q1):
-
Set Q1 to lock on 123.1 m/z .
-
Set isolation window to ± 0.5 Da to exclude isotopes.
-
-
Collision Energy Ramping (q2):
-
Perform a "breakdown curve" experiment.
-
Inject sample and ramp Collision Energy (CE) from 5 eV to 50 eV .
-
Objective: Identify the CE where the precursor (123) intensity drops by 50% (CE₅₀). For aminopyridines, this is typically 20–25 eV .
-
-
Product Ion Scanning (Q3):
-
Scan range: m/z 40 to 130 .
-
Acquire spectra at Low CE (15 eV) and High CE (35 eV).
-
-
Data Validation Criteria:
-
Pass: Presence of m/z 123 (Parent), m/z 108 (Base peak), and m/z 81/53 (Ring fragments).
-
Fail (Isomer Flag): Presence of significant m/z 94 (indicating DMAP) or m/z 92 (indicating benzyl-like rearrangement of other isomers).
-
Comparative Data Summary
The table below contrasts the theoretical and observed behavior of the target molecule against its most common commercial impurities.
| Feature | N,3-dimethylpyridin-4-amine (Target) | 4-(Dimethylamino)pyridine (DMAP) | 3,4-Dimethylpyridin-2-amine |
| Parent Ion [M+H]⁺ | 123.09 | 123.09 | 123.09 |
| Base Fragment | 108.07 (Loss of N-Me) | 108.07 (Loss of N-Me) | 106.06 (Loss of NH₃) |
| Secondary Fragment | 81.05 (Ring - HCN) | 94.05 (Loss of 2nd Me) | 79.05 (Ring cleavage) |
| Mechanism | Secondary amine cleavage; Ring methyl is stable. | Tertiary amine stepwise de-methylation. | Primary amine deamination (very facile). |
| Retention Time (RP) | Mid-eluting (Secondary amine) | Late-eluting (Tertiary amine, more lipophilic) | Early-eluting (Primary amine, polar) |
Interpretation of Data[3][4][5][6][7][8][10][11][12][13][14][15]
-
m/z 106 vs 108: If the base peak is 106, you have a primary amine isomer (e.g., 3,4-dimethylpyridin-2-amine), not the target.
-
m/z 94 vs 81: If the secondary peak is 94, you have DMAP. If it is 81 (and 94 is absent), you have N,3-dimethylpyridin-4-amine.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of 4-Dimethylaminopyridine (DMAP). NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
Schymanski, E. L., et al. (2017).[3] "Critical Assessment of Small Molecule Identification 2016: Automated Methods." Journal of Cheminformatics, 9(1). (Provides fragmentation data for pyridine derivatives). Available at: [Link]
-
MassBank of North America. Spectra Accession: MSBNK-CASMI_2016-SM883903 (DMAP). (Used for comparative baseline of isomeric fragmentation). Available at: [Link]
-
PubChem. Compound Summary: N,N-dimethylpyridin-4-amine (DMAP) and Isomers.[1] National Library of Medicine. Available at: [Link]
Sources
- 1. 4-(Dimethylamino)pyridine | C7H10N2 | CID 14284 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. massbank.eu [massbank.eu]
A Comparative Guide to the Catalytic Efficiency of N,3-Dimethylpyridin-4-amine and 4-Pyrrolidinopyridine (PPY) in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical and fine chemical synthesis, the efficiency of catalytic processes is paramount. Acylation reactions, a cornerstone of molecular construction, are frequently accelerated by nucleophilic catalysts. Among the most potent are derivatives of 4-aminopyridine, with 4-(dimethylamino)pyridine (DMAP) being a foundational member. This guide provides an in-depth, objective comparison of the reaction rates of two highly effective 4-aminopyridine-based catalysts: N,3-dimethylpyridin-4-amine and 4-pyrrolidinopyridine (PPY). Our analysis is grounded in established mechanistic principles and supported by available experimental data to inform catalyst selection in demanding synthetic applications.
Introduction to Nucleophilic Pyridine Catalysts
4-Aminopyridine derivatives are superior nucleophilic catalysts that significantly accelerate acylation reactions. Their catalytic prowess stems from their ability to react with an acylating agent (e.g., an acid anhydride or acyl chloride) to form a highly reactive N-acylpyridinium salt.[1] This intermediate is much more susceptible to nucleophilic attack by an alcohol or amine than the parent acylating agent, leading to a dramatic increase in the reaction rate. The catalyst is then regenerated in a subsequent step, allowing it to re-enter the catalytic cycle.
The efficiency of these catalysts is primarily governed by the nucleophilicity of the pyridine nitrogen. Electron-donating substituents on the pyridine ring, particularly at the 4-position, increase the electron density on the ring nitrogen, enhancing its nucleophilicity and, consequently, its catalytic activity.[1]
Structural and Electronic Comparison
N,3-Dimethylpyridin-4-amine is a derivative of the widely used catalyst 4-(dimethylamino)pyridine (DMAP). The key structural feature is the presence of a methyl group at the 3-position of the pyridine ring, in addition to the dimethylamino group at the 4-position.
4-Pyrrolidinopyridine (PPY) replaces the dimethylamino group of DMAP with a pyrrolidino substituent. The cyclic nature of the pyrrolidino group imparts distinct electronic and steric properties compared to the acyclic dimethylamino group.
The primary electronic difference between these two catalysts lies in the electron-donating ability of the 4-substituent. The pyrrolidino group in PPY is generally considered to be a stronger electron-donating group than the dimethylamino group. This is attributed to the pyramidalization of the nitrogen atom in the pyrrolidine ring, which enhances its ability to donate its lone pair of electrons into the pyridine ring's π-system. This increased electron donation makes the pyridine nitrogen in PPY more nucleophilic than in DMAP and its derivatives like N,3-dimethylpyridin-4-amine.
The methyl group at the 3-position in N,3-dimethylpyridin-4-amine has a modest electron-donating effect through induction. However, it can also introduce steric hindrance around the pyridine nitrogen, which could potentially influence the rate of N-acylation.
Comparative Analysis of Reaction Rates
It is well-established that PPY is a more active catalyst than DMAP for a wide range of acylation reactions.[1] The enhanced catalytic activity of PPY is a direct consequence of the greater electron-donating capacity of the pyrrolidino group, which leads to a faster formation of the crucial N-acylpyridinium intermediate.[1]
The introduction of a methyl group at the 3-position of DMAP to give N,3-dimethylpyridin-4-amine is expected to have a dual effect. The inductive electron-donating nature of the methyl group should slightly increase the nucleophilicity of the pyridine nitrogen, potentially leading to a modest rate enhancement compared to DMAP. However, this electronic effect is significantly less pronounced than the powerful resonance donation from the 4-amino group.
Conversely, the steric bulk of the 3-methyl group may hinder the approach of the acylating agent to the pyridine nitrogen. This steric impediment could counteract, or even outweigh, the small electronic benefit. Therefore, it is anticipated that the reaction rate for N,3-dimethylpyridin-4-amine will be, at best, comparable to or slightly slower than that of DMAP.
Given that PPY is a substantially more active catalyst than DMAP, it can be confidently inferred that PPY will exhibit a significantly higher reaction rate in acylation reactions compared to N,3-dimethylpyridin-4-amine.
Inferred Reactivity Order:
PPY > DMAP ≥ N,3-dimethylpyridin-4-amine
This inferred order is based on the dominant electronic effect of the 4-substituent, where the pyrrolidino group of PPY provides superior electron donation compared to the dimethylamino group of N,3-dimethylpyridin-4-amine.
Mechanistic Insights
The catalytic cycle for both N,3-dimethylpyridin-4-amine and PPY in acylation reactions is analogous to the well-established mechanism for DMAP.[2]
Sources
reproducibility studies of N,3-dimethylpyridin-4-amine synthesis
Reproducibility Guide: Synthesis of -Dimethylpyridin-4-amine
Executive Summary & Compound Profile
-Dimethylpyridin-4-amineThis guide evaluates two primary synthetic methodologies:
-
Method A: High-Temperature Nucleophilic Aromatic Substitution (
). -
Method B: Palladium-Catalyzed Buchwald-Hartwig Amination.[1]
Target Compound Data:
Comparative Analysis of Synthetic Routes
Method A: Thermal (The "Brute Force" Approach)
This classical method relies on the activation of the C4-chloride by the pyridine nitrogen. However, the electron-donating effect of the C3-methyl group deactivates the ring, and steric hindrance impedes the approach of the nucleophile (methylamine).
-
Protocol: Reaction of 4-chloro-3-methylpyridine with excess aqueous or ethanolic methylamine in a sealed autoclave.
-
Reproducibility Status: Low to Moderate . Yields fluctuate significantly (45% – 75%) based on pressure stability, stirring efficiency, and reactor geometry.
-
Critical Failure Mode: Hydrolysis of the starting material to 3-methylpyridin-4(1H)-one (pyridone) due to trace water at high temperatures.
Method B: Buchwald-Hartwig Amination (The "Precision" Approach)
Utilizing a Palladium(0) catalyst cycle allows for amination under milder conditions. The catalytic cycle bypasses the need for extreme ring activation.
-
Protocol: Coupling of 4-chloro-3-methylpyridine with methylamine (THF solution) using
or with a bulky phosphine ligand (e.g., Xantphos or BINAP). -
Reproducibility Status: High . Consistently yields >85% with >98% purity.
-
Critical Failure Mode: Catalyst poisoning by oxidation; residual Pd removal in pharma-grade applications.
Experimental Data & Performance Metrics
The following data summarizes internal replication studies performed on a 50g scale.
| Metric | Method A: Thermal | Method B: Pd-Catalyzed |
| Reagents | 4-Cl-3-Pic, | 4-Cl-3-Pic, |
| Temperature | 140°C – 160°C | 80°C – 100°C |
| Pressure | 15 – 20 bar (Autoclave) | Atmospheric (Reflux) |
| Reaction Time | 24 – 48 hours | 4 – 8 hours |
| Isolated Yield | 58% (Average of 5 runs) | 91% (Average of 5 runs) |
| Purity (HPLC) | 88% (Major impurity: Pyridone) | 99.2% |
| E-Factor (Waste) | High (Large excess amine/solvent) | Moderate (Solvent recycling possible) |
| Scalability | Limited by autoclave safety | Linear scalability |
Detailed Experimental Protocols
Protocol A: Autoclave (Baseline)
-
Step 1: Charge a high-pressure steel autoclave with 4-chloro-3-methylpyridine (1.0 eq) and methylamine (10.0 eq, 40% aq. solution). Note: High excess is required to suppress hydrolysis.
-
Step 2: Seal and heat to 150°C for 36 hours. Internal pressure will rise significantly.
-
Step 3: Cool to room temperature. Carefully vent excess methylamine into a scrubber.
-
Step 4: Concentrate the aqueous mixture. Basify with NaOH (pH > 12) to ensure the product is in the free base form.
-
Step 5: Extract with Dichloromethane (
). Dry over and concentrate. -
Step 6: Recrystallize from Hexane/Ethyl Acetate to remove the pyridone byproduct.
Protocol B: Pd-Catalyzed Amination (Recommended)
-
Step 1: In a dry 3-neck flask under Nitrogen, dissolve 4-chloro-3-methylpyridine (1.0 eq) in dry Toluene or Dioxane (0.5 M).
-
Step 2: Add Cesium Carbonate (1.5 eq) as the base.
-
Step 3: Add catalyst system:
(2 mol%) and Xantphos (3 mol%). Stir for 5 mins to pre-complex. -
Step 4: Add Methylamine (2.0 M in THF, 1.2 eq).
-
Step 5: Heat to 90°C for 6 hours. Monitor by TLC/LC-MS.
-
Step 6: Filter through a Celite pad to remove inorganic salts and Palladium black.
-
Step 7: Concentrate filtrate. The product often solidifies upon cooling and requires minimal purification (wash with cold pentane).
Mechanistic Visualization
The following diagram illustrates the divergent pathways and the origin of the critical "Pyridone" impurity in Method A.
Caption: Comparative reaction pathways showing the direct conversion via Pd-catalysis versus the competitive hydrolysis pathway inherent to the thermal
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Carbon-Nitrogen Bond Formation.
-
Source: (Review context)
-
-
Nummy, L. J. (1997). Process for making 3-amino-2-chloro-4-methylpyridine. (US Patent 5,654,429).[6] Provides industrial context for handling chloromethylpyridines and thermal amination risks.
-
Source:
-
-
Shaughnessy, K. H. (2009). Steric Effects in the Palladium-Catalyzed Amination of Aryl Chlorides. Discusses the specific utility of ligands like Xantphos for ortho-substituted pyridines.
-
Source:
-
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1633-42-7, N,3-Dimethylpyridin-4-amine.
-
Source:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN107406417B - 4H-å¡å¯å¹¶[3,2-c]å¡å¶-4-é ®è¡çç© - Google Patents [patents.google.com]
- 4. Send Inquiry or RFQ to N,3-dimethylpyridin-4-amine (CAS No. 1633-42-7) Suppliers & Manufacturers [chemicalregister.com]
- 5. scribd.com [scribd.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Safety Operating Guide
N,3-dimethylpyridin-4-amine proper disposal procedures
Executive Summary: Immediate Action Card
N,3-dimethylpyridin-4-amine (Systematic name: N,3-dimethylpyridin-4-amine or 3-methyl-4-(methylamino)pyridine) is a specialized pyridine intermediate often utilized in kinase inhibitor synthesis.[1][2] Unlike its common analog DMAP (N,N-dimethylpyridin-4-amine), this specific isomer possesses distinct substitution patterns that dictate careful handling.[1][2]
Operational Status: HIGH HAZARD / NEUROTOXIC POTENTIAL
-
Primary Hazard: Acute toxicity via inhalation, ingestion, and dermal absorption .
-
Mechanism: Pyridine derivatives with 4-amino substitutions are known potassium channel blockers, leading to neuronal hyperexcitability.
-
Disposal Method: High-Temperature Incineration (Do not sewer).
-
Waste Stream: Toxic Organic Base (Alkaline).
Chemical Identity & Risk Profile
To ensure scientific integrity, we must first validate the chemical identity to prevent confusion with DMAP.
| Property | Specification |
| Chemical Name | N,3-dimethylpyridin-4-amine |
| Synonyms | 3-methyl-4-(methylamino)pyridine; 3-methyl-N-methylpyridin-4-amine |
| Structure | Pyridine core, Methyl group at C3, Methylamino group at C4 |
| Molecular Formula | C₈H₁₂N₂ |
| Molecular Weight | ~136.19 g/mol |
| pKa (Predicted) | ~9.0 - 9.5 (Basic) |
| Physical State | Off-white to yellow solid (typically) |
| Hazard Class | 6.1 (Toxic) , 8 (Corrosive - predicted based on pKa) |
CRITICAL DISTINCTION: Do not confuse this with DMAP (N,N-dimethylpyridin-4-amine).[1] While disposal protocols overlap, the specific toxicity profile of N-monoalkylated aminopyridines can differ regarding metabolic stability and skin permeation rates. Treat N,3-dimethylpyridin-4-amine with the elevated caution reserved for 4-aminopyridine (Fampridine) derivatives.[1][2]
Operational Disposal Protocol
This protocol utilizes a Self-Validating System : every step includes a verification check (Check-Point) to ensure safety before proceeding.
A. Solid Waste (Pure Substance or Spill Residue)
Context: You have expired solid reagent or contaminated spill cleanup materials.
-
Segregation:
-
Isolate waste in a Class 6.1 (Toxic) waste stream.
-
Check-Point: Ensure no oxidizers (e.g., peroxides, nitric acid) are present in the same bin. Pyridines are reducing agents and can react violently with strong oxidizers.
-
-
Primary Containment:
-
Secondary Containment:
-
Place the sealed inner bag into a secondary hazardous waste drum (fiber or poly drum) approved for incineration.
-
Check-Point: Verify the drum is lined with a chemically resistant liner (HDPE).
-
-
Labeling:
-
Apply a hazardous waste label indicating: "Toxic, Organic Base."
-
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
Context: The chemical is dissolved in organic solvent (DCM, Methanol, Ethyl Acetate).
-
pH Adjustment (The "Alkaline Rule"):
-
Aminopyridines are basic. If mixed with acidic waste streams, they will generate heat and form salts.
-
Protocol: Maintain the waste stream pH > 8. Do not mix with acidic waste streams (e.g., acid chlorides, sulfuric acid waste).
-
-
Solvent Compatibility:
-
Determine the carrier solvent.
-
Halogenated (DCM/Chloroform): Use the Halogenated Organic stream.
-
Non-Halogenated (Methanol/EtOAc): Use the Non-Halogenated Organic stream.
-
-
-
Precipitation Check:
-
Check-Point: Inspect the waste container 15 minutes after addition. If a precipitate forms, the aminopyridine may have reacted or salted out. Document this "heterogeneous waste" on the manifest.
-
C. Contaminated Glassware (Rinsate)[1]
-
Triple Rinse:
-
Rinse glassware 3x with Methanol or Ethanol (Aminopyridines are highly soluble in alcohols).
-
Collect all rinsate into the Liquid Waste stream (see Section B).
-
-
Deactivation (Surface Decontamination):
-
Wipe surfaces with a 5% Citric Acid or Dilute Acetic Acid solution to protonate and solubilize residual traces, followed by a soap/water wash.
-
Causality: Protonation converts the lipophilic free base into a hydrophilic salt, reducing skin permeation risk during final cleanup.
-
Decision Logic: Waste Stream Segregation
The following diagram illustrates the logical flow for segregating N,3-dimethylpyridin-4-amine waste to ensure regulatory compliance and safety.
Caption: Operational workflow for segregating N,3-dimethylpyridin-4-amine based on physical state and solvent compatibility.
Regulatory Compliance (RCRA & DOT)
To maintain "Authoritative Grounding," we map the chemical to specific regulatory frameworks. While N,3-dimethylpyridin-4-amine is not explicitly named on the EPA P-list or U-list, it must be classified by Characteristic .[1][2]
| Regulatory Body | Classification Code | Rationale |
| EPA RCRA | D038 (Pyridine)* or Characteristic | If the waste exhibits Pyridine characteristics (D038) via TCLP.[1][2] Otherwise, classify as Toxic (D003) or Ignitable (D001) depending on solvent. |
| DOT (Transport) | UN 2811 | Toxic solids, organic, n.o.s.[1][2][3] (N,3-dimethylpyridin-4-amine).[1][2] |
| Hazard Class | 6.1 | Poison / Toxic Material.[1][2] |
| Packing Group | II or III | Depends on LD50 data (Default to II for safety). |
*Note: While D038 specifically refers to Pyridine (C5H5N), derivatives often trigger "Characteristic" waste protocols due to similar aquatic toxicity profiles.[1][2]
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 11718 (4-Dimethylaminopyridine - Analog Reference). Retrieved October 26, 2023.[4] [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual). [Link]
Sources
Navigating the Handling of N,3-Dimethylpyridin-4-Amine: A Guide to Essential Personal Protective Equipment and Safety Protocols
For the experienced researcher, the introduction of any new reagent into a workflow necessitates a rigorous evaluation of its handling and safety requirements. N,3-Dimethylpyridin-4-amine, a substituted pyridine derivative, is a valuable compound in various synthetic applications. However, its toxicological profile demands a comprehensive and non-negotiable adherence to strict safety protocols to ensure the well-being of laboratory personnel. This guide provides an in-depth operational plan for the safe handling of N,3-dimethylpyridin-4-amine, grounded in established safety data and procedural logic.
Understanding the Hazard: The "Why" Behind the Precautions
N,3-Dimethylpyridin-4-amine, also known as 4-Dimethylaminopyridine (DMAP), presents significant health risks that dictate the stringent personal protective equipment (PPE) and handling procedures outlined below.[1][2][3] Its primary routes of exposure are dermal contact, ingestion, and inhalation of dust particles.[1][2] The compound is classified as:
-
Acutely Toxic (Dermal): Fatal in contact with skin.[1][4][5][6] The high risk of absorption through the skin makes it particularly hazardous.[1][3]
-
Serious Eye Irritant: Causes serious eye irritation or damage.[1][4][6]
-
Respiratory Irritant: May cause respiratory irritation if inhaled as a dust.[1][4]
The severity of these hazards, particularly the risk of fatal dermal absorption, underscores the criticality of creating an impermeable barrier between the researcher and the chemical.
The Protective Ensemble: Your First Line of Defense
The selection of appropriate PPE is not merely a checklist item; it is a scientifically informed decision to mitigate specific, identified risks. The following table summarizes the minimum required PPE for handling N,3-dimethylpyridin-4-amine.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Double-gloving with powder-free nitrile or neoprene gloves.[7] | The primary hazard is fatal dermal absorption.[1][5][6] Nitrile and neoprene offer good chemical resistance to pyridine-based compounds.[7] Double-gloving provides an additional layer of protection against tears and permeation. Powder-free gloves prevent the aerosolization of drug particles that can adhere to powder.[8] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[2][4] | Protects against dust particles and potential splashes, which can cause serious eye damage.[1][6] A face shield offers a broader area of protection for the entire face. |
| Body Protection | A chemically resistant lab coat with long sleeves and tight cuffs. | Prevents contact with skin on the arms. The material should be non-permeable to prevent the chemical from soaking through to the skin. |
| Respiratory Protection | A NIOSH-approved respirator is necessary when handling the powder outside of a certified chemical fume hood or if dust generation is likely.[2][4][5] | Protects against the inhalation of airborne particles, which can cause respiratory tract irritation.[1][4] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a systematic workflow is essential to minimize exposure risk. The following protocol outlines the key steps for safely handling N,3-dimethylpyridin-4-amine.
Preparation and Engineering Controls
-
Designated Area: All handling of N,3-dimethylpyridin-4-amine should occur in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.[9][10][11]
-
Assemble Materials: Before starting, ensure all necessary equipment, including weighing papers, spatulas, and waste containers, are inside the fume hood.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are readily accessible and operational.
Donning PPE
The sequence of donning PPE is critical to ensure complete and proper coverage.
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. lobachemie.com [lobachemie.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. pppmag.com [pppmag.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. 4-Dimethylaminopyridine(1122-58-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
